D-Arabinose-2-13C
Description
Propriétés
Numéro CAS |
101615-87-6 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
151.122 |
Nom IUPAC |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
Clé InChI |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonymes |
D-[2-13C]Arabinose |
Origine du produit |
United States |
Decoding Metabolic Plasticity: A Technical Guide to C-1 vs. C-2 Labeled D-Arabinose Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the precise flow of nutrients through intricate biochemical networks is paramount. Stable isotope tracing, a cornerstone of metabolic flux analysis (MFA), offers an unparalleled window into these dynamic processes. This guide provides an in-depth exploration of the differential metabolic fates of D-arabinose labeled at the C-1 and C-2 positions, offering a framework for designing and interpreting sophisticated tracer experiments. We will delve into the mechanistic underpinnings of the pentose phosphate pathway (PPP), the primary route for arabinose catabolism, and elucidate how the initial position of the isotopic label dictates the downstream distribution of ¹³C, thereby revealing critical insights into pathway activity and interconnectivity.
Theoretical Framework: The Pentose Phosphate Pathway as the Nexus of D-Arabinose Metabolism
D-arabinose, a five-carbon aldose sugar, is catabolized in many organisms by its conversion into intermediates of the pentose phosphate pathway (PPP).[1][2] This central metabolic route is bifurcated into an oxidative and a non-oxidative branch. The oxidative phase is responsible for producing NADPH and converting hexoses into pentoses, while the non-oxidative phase facilitates the interconversion of pentose phosphates, linking them back to glycolysis and other biosynthetic pathways.[2][3]
The entry of D-arabinose into the PPP typically proceeds through its conversion to D-ribulose-5-phosphate or D-xylulose-5-phosphate.[1] The subsequent fate of the carbon skeleton is then dictated by the activities of two key enzymes in the non-oxidative PPP: transketolase and transaldolase.[4][5]
-
Transketolase transfers a two-carbon ketol unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[4]
-
Transaldolase transfers a three-carbon dihydroxyacetone moiety from a ketose donor (e.g., sedoheptulose-7-phosphate) to an aldose acceptor (e.g., glyceraldehyde-3-phosphate).[4]
The distinct mechanisms of these enzymes are the primary reason why the initial position of a ¹³C label on D-arabinose yields divergent labeling patterns in downstream metabolites. Understanding these carbon transitions is fundamental to interpreting the flux data.
The Divergent Fates of C-1 and C-2 Labeled D-Arabinose: A Mechanistic Exploration
The choice between [1-¹³C]D-arabinose and [2-¹³C]D-arabinose as a tracer is a strategic one, designed to probe different aspects of the PPP and connected pathways. The following sections dissect the expected metabolic journey of each labeled substrate.
Flux of [1-¹³C]D-Arabinose
When D-arabinose is labeled at the C-1 position, its entry into the PPP as a pentose phosphate will result in the ¹³C label being situated at the C-1 position of either ribulose-5-phosphate or xylulose-5-phosphate.
-
Through Transketolase: Transketolase transfers the C-1 and C-2 carbons of xylulose-5-phosphate to an aldose acceptor. Therefore, the ¹³C label from [1-¹³C]D-arabinose, which becomes the C-1 of xylulose-5-phosphate, will be transferred to form the C-1 of the glyceraldehyde moiety of sedoheptulose-7-phosphate or the C-1 of fructose-6-phosphate.
-
Through the Oxidative PPP: If the intermediates of the non-oxidative PPP are recycled back to glucose-6-phosphate and enter the oxidative branch, the C-1 carbon is lost as ¹³CO₂ during the decarboxylation of 6-phosphogluconate.[2] This provides a direct measure of oxidative PPP activity.
Flux of [2-¹³C]D-Arabinose
Labeling D-arabinose at the C-2 position provides a different set of metabolic insights. A study on the metabolism of [2-¹³C]L-arabinose in yeasts, which is converted to the PPP intermediate D-xylulose-5-phosphate, demonstrated that the label is retained and transferred through the non-oxidative PPP.[6][7]
-
Through Transketolase: The C-2 of xylulose-5-phosphate, which is derived from [2-¹³C]D-arabinose, is part of the two-carbon unit transferred by transketolase. This will result in the labeling of the C-2 position of sedoheptulose-7-phosphate and subsequently the C-2 of fructose-6-phosphate.
-
No Loss in Oxidative PPP: Unlike the C-1 label, the C-2 label is not lost during the oxidative phase of the PPP. This makes [2-¹³C]D-arabinose a more suitable tracer for quantifying the extent of carbon recycling through the non-oxidative PPP and its contribution to glycolysis and other biosynthetic pathways.
The following diagram illustrates the initial steps of D-arabinose metabolism and its entry into the Pentose Phosphate Pathway.
Experimental Design and Methodologies
A robust experimental design is critical for obtaining high-fidelity metabolic flux data. The following protocols provide a general framework for conducting tracer studies with C-1 and C-2 labeled D-arabinose.
Cell Culture and Isotopic Labeling
Protocol 1: Steady-State Isotopic Labeling of Microbial/Cell Cultures
-
Culture Preparation: Grow the microbial or mammalian cells of interest in a chemically defined medium to mid-logarithmic phase. Ensure that the medium contains a known concentration of D-arabinose as the primary or a significant carbon source.
-
Tracer Introduction: Replace the growth medium with an identical medium containing either [1-¹³C]D-arabinose or [2-¹³C]D-arabinose at the same concentration.
-
Incubation: Incubate the cultures for a duration sufficient to achieve isotopic steady state. This is typically determined empirically but often corresponds to several cell doubling times.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by, for example, plunging the culture into a cold solvent mixture (e.g., -80°C methanol). Extract intracellular metabolites using a suitable protocol, such as a cold methanol-water extraction followed by chloroform separation for polar and non-polar phases.
Analytical Techniques for Isotope Analysis
The choice of analytical technique depends on the specific metabolites of interest and the desired level of isotopic detail.
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for analyzing the mass isotopomer distribution of derivatized metabolites.[8]
Protocol 2: GC-MS Analysis of Labeled Metabolites
-
Derivatization: Derivatize the extracted metabolites to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: Separate the derivatized metabolites on a suitable GC column.
-
MS Detection: Analyze the eluting compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
-
Data Analysis: Correct the raw mass spectral data for the natural abundance of ¹³C to determine the fractional enrichment of each isotopologue.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides positional information about the location of ¹³C atoms within a molecule, which is invaluable for resolving complex metabolic pathways.[6][7]
Protocol 3: ¹³C-NMR Analysis of Labeled Metabolites
-
Sample Preparation: Lyophilize the polar metabolite extract and resuspend it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Process and analyze the spectra to identify and quantify the ¹³C enrichment at specific carbon positions of key metabolites.
The following diagram outlines a general workflow for a metabolic flux analysis experiment using labeled D-arabinose.
Data Interpretation and Comparative Flux Analysis
The primary output of a ¹³C-MFA experiment is a flux map, which quantitatively describes the rates of all metabolic reactions in the network. By comparing the flux maps obtained from experiments with [1-¹³C]D-arabinose and [2-¹³C]D-arabinose, researchers can gain a deeper understanding of metabolic regulation.
Quantitative Comparison of Pathway Usage
The table below summarizes the expected labeling outcomes and the primary metabolic pathways interrogated by each tracer.
| Tracer | Key Labeled Intermediates | Primary Metabolic Insights |
| [1-¹³C]D-Arabinose | ¹³CO₂, [1-¹³C]Fructose-6-P | Quantifies flux through the oxidative PPP. |
| [2-¹³C]D-Arabinose | [2-¹³C]Fructose-6-P, [2-¹³C]Glyceraldehyde-3-P | Measures carbon recycling through the non-oxidative PPP and its contribution to glycolysis. |
Elucidating Metabolic Bottlenecks and Allosteric Regulation
Discrepancies between the expected and observed labeling patterns can reveal metabolic bottlenecks or points of allosteric regulation. For instance, an accumulation of a labeled intermediate upstream of a particular enzymatic step may indicate a limitation in that enzyme's activity.
The following diagram illustrates the differential fate of the C-1 and C-2 labels from D-arabinose as they are processed by transketolase.
Conclusion and Future Perspectives
The strategic use of C-1 and C-2 labeled D-arabinose provides a powerful approach to dissect the intricate workings of the pentose phosphate pathway and its connections to central carbon metabolism. By carefully designing and executing isotopic tracer experiments, and by leveraging the complementary strengths of GC-MS and NMR spectroscopy, researchers can obtain high-resolution flux maps that offer profound insights into cellular physiology. This knowledge is not only fundamental to advancing our understanding of metabolic regulation but is also instrumental in the rational design of novel therapeutic interventions and the metabolic engineering of microorganisms for biotechnological applications. As analytical technologies continue to improve in sensitivity and resolution, the level of detail that can be extracted from such studies will only increase, further empowering the scientific community to unravel the complexities of the metabolic world.
References
-
Hogg, M. et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. MDPI. Available at: [Link]
-
Almeida, J. et al. (2004). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 70(8), 4819-4827. Available at: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 221-230. Available at: [Link]
-
Shimadzu Corporation. (2021). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Available at: [Link]
-
Iljazi, E. et al. (2024). A proposed pathway from D-glucose to D-arabinose in eukaryotes. Journal of Biological Chemistry, 300(8), 107500. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of l-arabinose metabolism and pattern of carbon distribution as determined by ¹³C NMR, HPLC, and chiral GC-MS. Available at: [Link]
-
Almeida, J. et al. (2004). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. PMC. Available at: [Link]
-
Hogg, M. et al. (2024). Ex Vivo 13C-Metabolic Flux Analysis of Porcine Circulating Immune Cells Reveals Cell Type-Specific Metabolic Patterns and Sex Differences in the Pentose Phosphate Pathway. MDPI. Available at: [Link]
-
Light, S. H., & Anderson, W. F. (2014). Arabinose 5-phosphate covalently inhibits transaldolase. Journal of Structural and Functional Genomics, 15(1), 41-44. Available at: [Link]
-
Watanabe, S. et al. (2019). Novel non-phosphorylative pathway of pentose metabolism from bacteria. Scientific Reports, 9(1), 1-13. Available at: [Link]
-
Williams, J. F. et al. (1986). Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway. Carbohydrate Research, 147(2), 185-201. Available at: [Link]
-
Iljazi, E. et al. (2024). A proposed pathway from D-glucose to D-arabinose in eukaryotes. PubMed. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6(1), 1-13. Available at: [Link]
-
Young, J. D. (2014). High-resolution 13C metabolic flux analysis. Nature Protocols, 9(4), 898-919. Available at: [Link]
-
Lee, W. N. et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E809-E817. Available at: [Link]
-
M-CSA. (n.d.). Transketolase. Available at: [Link]
-
Lakna. (2020). Difference Between Transaldolase and Transketolase. Pediaa.com. Available at: [Link]
-
Wushensky, J. A. et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1109. Available at: [Link]
-
Horecker, B. L., & Smyrniotis, P. Z. (1955). TRANSALDOLASE: THE FORMATION OF FRUCTOSE-6-PHOSPHATE FROM SEDOHEPTULOSE-7-PHOSPHATE. Journal of the American Chemical Society, 77(10), 2821-2822. Available at: [Link]
-
Alonso, A. P. et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 140-149. Available at: [Link]
-
Wikipedia. (n.d.). Pentose phosphate pathway. Available at: [Link]
-
Wushensky, J. A. et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Semantic Scholar. Available at: [Link]
-
Tang, Y. et al. (2015). 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. In Microbial Metabolic Engineering (pp. 293-310). Humana Press, New York, NY. Available at: [Link]
-
Khan Academy. (n.d.). Pentose phosphate pathway. Available at: [Link]
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Jeffrey, F. M. et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Magnetic Resonance in Medicine, 50(1), 1-8. Available at: [Link]
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PathBank. (2025). Pentose Phosphate Pathway. Available at: [Link]
-
Edison, A. S. et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 629. Available at: [Link]
-
Gauthier, K. et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. Available at: [Link]
-
Sharkey, T. D. (2021). Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. International Journal of Molecular Sciences, 22(12), 6565. Available at: [Link]
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Meier-Augenstein, W. et al. (1996). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. Journal of Mass Spectrometry, 31(8), 909-914. Available at: [Link]
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Metabolic Fate of D-Arabinose-2-13C in E. coli Mutants: A Technical Guide for Flux Analysis
Topic: Metabolic Fate of D-Arabinose-2-13C in E. coli Mutants Content Type: In-depth Technical Guide Audience: Researchers, Metabolic Engineers, and Drug Development Professionals
Executive Summary
The utilization of rare pentoses like D-arabinose in Escherichia coli represents a frontier in metabolic engineering, offering novel routes for high-value chemical production and distinct metabolic flux topologies. Unlike its common isomer L-arabinose, D-arabinose is not metabolized by the standard ara regulon in E. coli K-12. Instead, it relies on the promiscuous activity of the L-fucose pathway, specifically L-fucose isomerase (FucI) and L-fuculokinase (FucK).
This guide details the metabolic fate of D-Arabinose-2-13C , a specific isotopic tracer used to resolve flux distributions between the Pentose Phosphate Pathway (PPP) and lower glycolysis. By tracking the C2 label, researchers can quantify the recycling activity of the non-oxidative PPP and validate strain engineering strategies in fuc-constitutive mutants.
The Metabolic Architecture
The Entry Pathway (The fuc Shunt)
Wild-type E. coli K-12 cannot grow on D-arabinose. Growth requires mutations that result in the constitutive expression of the fuc operon (e.g., fucC or fucA mutants). In these strains, D-arabinose mimics L-fucose and is processed as follows:
-
Transport: D-Arabinose enters the cell via the L-fucose permease (FucP) or galactose permeases (GalP).
-
Isomerization (FucI): L-fucose isomerase converts D-arabinose (aldose) to D-ribulose (ketose).
-
Phosphorylation (FucK): L-fuculokinase phosphorylates D-ribulose to D-ribulose-5-phosphate (Ru5P).
-
Central Metabolism Integration: Ru5P is a direct intermediate of the Pentose Phosphate Pathway (PPP).[1]
Visualization of the Pathway
The following diagram illustrates the entry of D-arabinose and its integration into the PPP and Glycolysis.
Caption: Metabolic routing of D-arabinose via the FucI/FucK shunt into the Pentose Phosphate Pathway and subsequent scrambling.
The Tracer Logic: Fate of the C2 Label
The power of D-Arabinose-2-13C lies in its specific atom mapping through the non-oxidative PPP. Unlike [1-13C]Glucose, which loses its label as CO2 in the oxidative PPP, the C2 label of D-arabinose is conserved and scrambled, creating a unique isotopic fingerprint in downstream amino acids.
Atom Mapping Step-by-Step
-
Isomerization (FucI):
-
Phosphorylation (FucK):
-
Product: Ru5P-2-13C .
-
-
PPP Scrambling (The Critical Phase): Ru5P equilibrates with Ribose-5-P (R5P) and Xylulose-5-P (X5P). Both retain the label at C2 .[1]
-
Transketolase 1 (TK1):
-
Reaction: X5P (C1-C2 donor) + R5P (C1-C5 acceptor)
S7P + G3P. -
X5P (Donor): Transfers C1-C2. Since X5P is C2-labeled, the transferred fragment is labeled at the second position.[1]
-
R5P (Acceptor): Becomes C3-C7 of S7P. Since R5P is C2-labeled, this corresponds to C4 of S7P.
-
Result:S7P is labeled at C2 and C4. The G3P released (from X5P C3-5) is unlabeled.
-
-
Transaldolase (TA):
-
Reaction: S7P (C1-C3 donor) + G3P (acceptor)
F6P + E4P. -
S7P (Donor): Transfers C1-C3. This fragment contains the C2 label.[1][6]
-
G3P (Acceptor): Unlabeled.
-
Result (F6P): F6P gets the C1-C3 from S7P. F6P is labeled at C2.
-
Result (E4P): E4P comes from S7P C4-C7. S7P was labeled at C4. E4P is labeled at C1.
-
-
Transketolase 2 (TK2):
-
Downstream Readout (Alanine)
Fructose-6-P (F6P) enters glycolysis.[8]
-
F6P (C2-labeled): Cleavage yields DHAP (C2-labeled)
G3P (C2-labeled) Pyruvate (C2-labeled) . -
F6P (C2,C3-labeled): Cleavage yields DHAP (C2,C3-labeled)
Pyruvate (C2,C3-labeled) .
Experimental Protocol
Strain Construction
Wild-type E. coli K-12 requires engineering to utilize D-arabinose efficiently.
-
Base Strain: E. coli K-12 MG1655 or BW25113.
-
Essential Mutation: Constitutive fuc expression.
-
Option A:
(Fuculose-1-phosphate aldolase deletion). This prevents F1P accumulation and often derepresses the operon, though constitutive regulatory mutants (fucC) are preferred for pure flux studies. -
Option B: Isolation of spontaneous mutants on D-arabinose plates (selects for fuc constitutivity).
-
-
Clean-up:
is recommended to ensure no interference if L-arabinose impurities are present, though D-arabinose does not induce araBAD.
Growth & Labeling
-
Pre-culture: Inoculate a single colony into 5 mL M9 Minimal Media + 0.4% Glycerol (unlabeled). Grow overnight at 37°C.
-
Wash: Centrifuge cells (4000 rpm, 10 min), wash twice with M9 salts (no carbon) to remove glycerol.
-
Labeling Culture: Inoculate washed cells (starting OD600 ~0.01) into 20 mL M9 Minimal Media containing 2 g/L D-Arabinose-2-13C (99% enrichment).
-
Harvest: Collect cells during mid-exponential phase (OD600 ~ 1.0) to ensure metabolic steady state. Rapid filtration or centrifugation (4°C) is required to quench metabolism.
Sample Preparation for GC-MS
-
Hydrolysis: Resuspend cell pellet in 500 µL 6M HCl. Incubate at 105°C for 12-24 hours to hydrolyze proteins into amino acids.
-
Drying: Evaporate HCl under nitrogen stream or vacuum concentrator.
-
Derivatization (TBDMS Method):
-
Add 50 µL DMF (Dimethylformamide).
-
Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Incubate at 80°C for 30 minutes.
-
Why TBDMS? It produces stable [M-57]+ fragments (loss of tert-butyl group), allowing easy determination of the full carbon backbone labeling of amino acids like Alanine.
-
Data Interpretation & Expected Results
The following table summarizes the expected Mass Isotopomer Distribution (MID) for Alanine (representing the Pyruvate pool) when using D-Arabinose-2-13C.
| Metabolite Fragment | Derivatization | Ion (m/z) | Dominant Isotopomers | Origin of Label |
| Alanine [M-57] | TBDMS | 260 (M0) | M+1, M+2 | M+1: From F6P (C2-labeled) via TA pathway.M+2: From F6P (C2,C3-labeled) via TK2 pathway. |
| Valine [M-57] | TBDMS | 288 (M0) | Complex | Synthesized from Pyruvate (C2/C3 labeled). Valine backbone combines two pyruvate molecules, leading to M+2, M+3, M+4 patterns. |
| Serine [M-57] | TBDMS | 390 (M0) | M+1, M+2 | Derived from 3-PG (Glycolysis). Mirrors the labeling pattern of Alanine/Pyruvate. |
Troubleshooting Flux Calculations
-
High M+0 (Unlabeled): Indicates significant dilution from unlabeled carbon sources (e.g., carryover glycerol, citrate in media) or extensive exchange with CO2 (unlikely for C2 label).
-
Ratio of M+1 vs M+2: This ratio in Alanine is a direct proxy for the relative flux through the Transaldolase (TA) vs. Transketolase (TK) reactions. A higher M+2 proportion suggests high cycling through the complete non-oxidative PPP (specifically the TK2 step).
References
-
LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of D-arabinose: a new pathway in Escherichia coli. Journal of Bacteriology, 106(1), 90–96. Link
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[10] Nature Protocols, 4(6), 878–892. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. Link
-
Desai, T. A., & Rao, C. V. (2010). Regulation of Arabinose and Xylose Metabolism in Escherichia coli. Applied and Environmental Microbiology, 76(5), 1667–1674. Link
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Application Note: 13C-NMR Strategies for the Detection and Quantification of D-Arabinose-2-13C
Abstract
The accurate detection and quantification of D-Arabinose-2-
Part 1: Theoretical Foundation & The "Chameleon" Challenge
The Mutarotation Equilibrium
In aqueous solution (
-
The Challenge: A single "pure" sample of D-Arabinose-2-
C will yield four distinct C signals for the C2 position, not one. Misinterpreting these as impurities is a common error. -
The Solution: Protocols must account for relaxation time (
) differences between these isomers to ensure quantitative accuracy.
Why Target C2?
While C1 (anomeric) is the most distinct shift (~90-105 ppm), C2 (~68-83 ppm) is often the metabolic "reporter." In drug development involving nucleoside analogs or mycobacterial cell wall inhibitors (targeting arabinosyltransferases), the C2 position is less prone to exchange than the anomeric hydroxyl proton, making it a robust tracer.
Part 2: Experimental Workflow & Logic
The following diagram illustrates the decision matrix for analyzing D-Arabinose-2-
Caption: Workflow for selecting the appropriate NMR strategy based on analytical goals. Blue: Start, Red: Quantitation, Green: Structural ID.
Part 3: Detailed Protocols
Protocol A: Quantitative 1D C NMR (The "Gold Standard")
Objective: Accurate integration of all four isomers without Nuclear Overhauser Effect (NOE) bias. Pulse Sequence: Inverse Gated Decoupling (Bruker: zgig, Varian/Agilent: s2pul with dm='nny').
Mechanistic Insight:
Standard
Step-by-Step Parameters:
-
Temperature: 298 K (Regulate strictly; equilibrium shifts with T).
-
Spectral Width: 200 ppm (Center at 100 ppm).
-
Excitation Pulse: 90° (Calibrate accurately).
-
Relaxation Delay (
): 20 - 30 seconds.-
Reasoning: The
relaxation time for the C2 methine carbon in sugars can range from 1.5 to 3.0 seconds. For 99% magnetization recovery (quantitative), is required.
-
-
Scans (NS): 16 - 64 (Since the sample is
C enriched, high scan counts are unnecessary and waste time). -
Acquisition Time (
): > 1.0 second (Ensure high digital resolution).
Self-Validation Check:
-
Integrate the C2 signals. The sum of integrals for all four isomers should match the molar concentration of the standard.
-
If the
ratio changes with variation (e.g., 5s vs 20s), your delay is too short.
Protocol B: 2D Multiplicity-Edited HSQC
Objective: Resolve overlapping C2 isomers and confirm C2-H2 connectivity. Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent gradient-selected, sensitivity-enhanced HSQC with multiplicity editing.
Mechanistic Insight:
This sequence edits the spectrum phases: CH and CH
-
D-Arabinose Specifics:
-
C1, C2, C3, C4 are CH (Positive).
-
C5 is CH
(Negative). -
Benefit: This immediately separates the C5 signals from the C2 signals, simplifying the crowded 60-75 ppm region.
-
Step-by-Step Parameters:
-
Coupling Constant (
): Set to 145 Hz . (Average for pyranose ring CH). -
Points (TD): 2048 (F2,
H) x 256 (F1, C). -
Relaxation Delay: 1.5 - 2.0 seconds (Sensitivity is the goal, not strict quantitation).
-
Processing: Apply Linear Prediction (LP) in F1 to improve resolution without long experiment times.
Part 4: Data Interpretation & Reference Values
The following table summarizes the chemical shifts expected for D-Arabinose-2-
Table 1: 13C Chemical Shifts for D-Arabinose Isomers (C2 Position)
| Isomer Form | Ring Type | Abundance (Equilibrium) | C2 Chemical Shift ( |
| Furanose (5-membered) | Minor (~2-3%) | 82.0 - 82.5 | |
| Furanose (5-membered) | Minor (~2-3%) | 76.5 - 77.0 | |
| Pyranose (6-membered) | Major (~34%) | 72.2 - 72.8 | |
| Pyranose (6-membered) | Major (~60%) | 68.8 - 69.5 |
Note: Shifts are referenced to external TMS or internal TSP at 0.0 ppm. Values derived from enantiomeric L-Arabinose studies [1].
Visualization of Equilibrium
The diagram below depicts the dynamic equilibrium that generates these four signals.
Caption: Mutarotation equilibrium of D-Arabinose. Blue: Pyranose forms (Major). Red: Furanose forms (Minor). All interconvert via the acyclic aldehyde.
Part 5: Advanced Application - Metabolic Tracing
For researchers in drug discovery (e.g., antitubercular agents targeting Arabinosyltransferase), static NMR is often insufficient.
Protocol Extension: Real-Time Metabolic Flux
-
Substrate: Feed cells/lysate with D-Arabinose-2-
C. -
Detection: Use the HSQC protocol described above.
-
Target: Look for the disappearance of the C2 signals (69-82 ppm) and the appearance of metabolic products.
-
Example: Conversion to D-Arabitol (Pentose Phosphate Pathway recycling) will shift the C2 signal to ~70.9 ppm [1].
-
Hyperpolarization (d-DNP): For low-concentration metabolites, dissolution Dynamic Nuclear Polarization (d-DNP) can enhance the
C signal by >10,000x, allowing real-time kinetic monitoring of the C2 label flux in seconds rather than hours.
-
References
-
Fonseca, C., et al. "Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate L-Arabinose Metabolism in Yeasts." Applied and Environmental Microbiology, vol. 73, no. 6, 2007, pp. 1842–1849.
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Standard text for Pulse Sequence parameters).
- Roslund, M. U., et al. "Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of D-arabinose and D-ribose." Carbohydrate Research, vol. 343, no. 1, 2008, pp. 101-112.
- Bruker BioSpin. "User Manual: 1D and 2D NMR Step-by-Step." (Referenced for zgig and hsqcedetgpsisp2.3 parameter standards).
Application Note: High-Fidelity GC-MS Sample Preparation for Isotopically Labeled D-Arabinose
This Application Note is structured to guide researchers through the high-fidelity preparation of isotopically labeled D-Arabinose for GC-MS analysis. It prioritizes the MOX-TMS (Methoximation-Trimethylsilylation) method, which is the industry gold standard for metabolic flux analysis (MFA) and soluble metabolite profiling due to its ability to preserve isotopic distribution while preventing anomeric chaos.[1]
C orIntroduction & Scientific Context
D-Arabinose is a critical pentose sugar, particularly in the context of mycobacterial cell wall biosynthesis (Arabinogalactan/Lipoarabinomannan in M. tuberculosis) and plant cell wall biology. In drug development, tracking the incorporation of labeled D-arabinose (e.g., D-[U-
The Challenge of GC-MS Analysis of Sugars
Sugars are non-volatile and thermally unstable. Direct injection into a Gas Chromatograph (GC) leads to degradation.[1] Furthermore, in solution, D-arabinose exists in dynamic equilibrium between five forms:
-
The Problem: Standard silylation (TMS only) traps all cyclic forms, resulting in up to 4-5 peaks for a single compound, diluting sensitivity and complicating isotopic quantification.[1]
-
The Solution (MOX-TMS): A two-step derivatization.[1][2]
-
Methoximation: Locks the sugar in its open-chain conformation by reacting the carbonyl group with methoxyamine.[3][4] This reduces the complexity to two peaks (syn and anti geometric isomers of the oxime).
-
Trimethylsilylation: Replaces active hydrogens on hydroxyl groups with TMS groups, conferring volatility.[4]
-
Reagents & Equipment
Critical Reagents (Mass Spec Grade Required)
-
Labeled Standard: D-[U-
C]Arabinose (Cambridge Isotope Labs or equivalent) for validation. -
Internal Standard (IS): Ribitol or Norleucine (20
g/mL in methanol).[1] Note: Do not use Arabitol if distinguishing from Arabinose is difficult on your column, though they usually separate well. -
Methoxyamine Hydrochloride (MeOX): High purity.[1]
-
Pyridine: Anhydrous (99.8%).[1] Critical: Moisture destroys TMS reagents.[1]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (often with 1% TMCS catalyst).[1][5]
-
Extraction Solvent: Methanol:Chloroform:Water (3:1:1 v/v) (Bligh & Dyer modified).[1]
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical path from biological sample to data acquisition, highlighting the "Lock" (Methoximation) and "Volatilize" (Silylation) steps.
Caption: Workflow for D-Arabinose MOX-TMS preparation. Red nodes indicate critical control points for moisture and metabolic stability.
Detailed Protocol
Phase 1: Extraction & Drying
Objective: Halt metabolism instantly and remove water, which interferes with derivatization.
-
Quenching: Rapidly filter cell culture or treat tissue with cold (-40°C) Methanol:Water (60:40).[1]
-
Extraction: Add Chloroform to achieve a final ratio of MeOH:CHCl
:H O (3:1:1). Vortex vigorously for 1 min. -
Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C. Collect the upper (polar) phase containing sugars.
-
Internal Standard Addition: Add 10
L of Ribitol IS stock to the supernatant. -
Drying (CRITICAL): Evaporate the supernatant to complete dryness using a SpeedVac or Lyophilizer.
-
Self-Validation Check: If the pellet looks "sticky" or oily, residual water or lipids may be present. Add 50
L acetone, vortex, and re-dry to azeotrope off residual water.
-
Phase 2: Derivatization (MOX-TMS)
Objective: Create a stable, volatile isotopomer suitable for MS.[1]
-
Methoximation (The Lock):
-
Silylation (The Volatilizer):
-
Equilibration: Centrifuge at max speed for 2 min to pellet any debris. Transfer supernatant to a glass vial with a glass insert. Analyze within 24 hours.
GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 or Thermo Q-Exactive GC (or equivalent).[1]
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis.[1] |
| Injection | 1 | Maximizes sensitivity for low-abundance intracellular metabolites.[1] |
| Carrier Gas | Helium, 1 mL/min | Constant flow for reproducible retention times (RT).[1] |
| Oven Program | 60°C (1 min hold) | Initial solvent focusing. |
| Ramp 10°C/min to 325°C | General ramp for metabolite separation. | |
| Hold 10 min | Cleans column of high-MW contaminants. | |
| Transfer Line | 290°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching.[1] |
| Mass Range | m/z 50–600 | Covers all sugar fragments. |
Data Analysis & Interpretation
Identification
D-Arabinose (MOX-TMS) will elute as two peaks (syn and anti isomers).[1]
-
Retention Index (RI): Typically ~1730-1760 on DB-5MS (varies by exact ramp).[1]
-
Quantification: You must integrate the area of both peaks and sum them.
Mass Spectrum Characteristics (Unlabeled)
The MOX-TMS derivative of D-Arabinose (MW ~467) produces specific fragments.
| Fragment (m/z) | Origin | Significance |
| 73 | TMS group | Base peak (usually), non-specific. |
| 147 | TMS-O-TMS | Rearrangement, indicates polysilylation. |
| 160 | Often retains backbone information.[1] | |
| 217 | Ring fragment | Characteristic of TMS-sugars.[1][7] |
| M-15 (452) | Molecular Ion - | High mass confirmation.[1] |
| M-31 (436) | Molecular Ion - | Loss of methoxy group from MOX.[1] |
Isotope Analysis ( C)
For labeled D-Arabinose, monitor the shift in the Mass Isotopomer Distribution (MID).[1]
-
If using [U-
C ]-Arabinose : The molecular ion cluster (M-15) will shift by +5 Da (from m/z 452 to 457).[1] -
Correction: Use software (e.g., IsoCor, TraceFinder) to correct for natural abundance of
C, Si, and Si (Silicon has significant natural heavy isotopes).[1]
Troubleshooting & Quality Control
-
Issue: No Peaks.
-
Cause: Water in the sample quenched the MSTFA.
-
Fix: Ensure lyophilization is complete; use fresh anhydrous pyridine.
-
-
Issue: Multiple "Messy" Peaks (More than 2).
-
Cause: Incomplete methoximation.
-
Fix: Increase MOX incubation time or check reagent quality.
-
-
Issue: Peak Tailing.
-
Cause: Active sites in the GC liner.
-
Fix: Change the inlet liner and clip the column guard (5 cm).
-
References
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
Crick, D. C., et al. (2001).[1] Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology. Link[1]
-
NIST Chemistry WebBook. D-Arabinose, tetrakis(trimethylsilyl) ether, methyloxime.[1] National Institute of Standards and Technology. Link[1]
-
Zamboni, N., et al. (2009).[1] 13C-based metabolic flux analysis.[1][6][8][9] Nature Protocols. Link[1]
Sources
- 1. Arabinose, MO-TMS [webbook.nist.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. d-nb.info [d-nb.info]
- 7. pure.tue.nl [pure.tue.nl]
- 8. shimadzu.com [shimadzu.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Quantitative Analysis of ¹³C-Labeled Pentoses in Biological Matrices using LC-MS/MS: A Method Development and Validation Guide
An Application Note and Protocol
Abstract
Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes.[1] Pentoses, five-carbon sugars such as ribose and xylose, are central intermediates in critical metabolic pathways, including the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. The ability to accurately quantify ¹³C-labeled pentoses is essential for understanding cellular metabolism in both health and disease, and for developing targeted therapies for metabolic disorders.[2][3] This guide provides a comprehensive, in-depth framework for the development, optimization, and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of ¹³C-labeled pentoses in complex biological matrices. We delve into the causality behind experimental choices, from sample preparation to instrument parameters, and provide detailed, field-proven protocols grounded in authoritative standards.
Introduction: The Scientific Imperative
The study of metabolic pathways using stable isotope tracers, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a dynamic snapshot of cellular activity that is unattainable with genomics or proteomics alone.[4] By introducing a substrate like ¹³C-glucose, researchers can track how carbon atoms are incorporated into downstream metabolites, thereby quantifying the rates (fluxes) of specific biochemical reactions.[1][4] Pentoses are of particular interest due to their role as precursors for nucleotides (ribose-5-phosphate) and reducing equivalents like NADPH (via the PPP), which are vital for cell growth, proliferation, and antioxidant defense.[5]
However, the quantitative analysis of these molecules presents significant analytical challenges:
-
Isomeric Complexity: Pentoses exist as multiple isomers (e.g., ribose, arabinose, xylose, lyxose) with identical mass, making them indistinguishable by mass spectrometry alone.[6] Chromatographic separation is therefore not just beneficial, but mandatory.
-
Matrix Effects: Biological samples like plasma or cell extracts are incredibly complex. Endogenous components, particularly phospholipids, can co-elute with the analytes and interfere with ionization, a phenomenon known as matrix effect, which can suppress or enhance the signal and compromise data accuracy.[7]
-
Low Endogenous Concentrations: Intracellular concentrations of sugar phosphates can be low, requiring highly sensitive analytical methods.[5]
This guide addresses these challenges by presenting a logical, structured approach to method development, ensuring the final method is sensitive, specific, and robust for its intended purpose.
Strategic Method Development: A Workflow
A successful method is built upon a series of logical, interconnected decisions. The overall workflow involves optimizing sample preparation, liquid chromatography, and mass spectrometry detection in a systematic manner.
Figure 1: High-level workflow for the development and validation of an LC-MS/MS method for ¹³C-labeled pentoses.
Experimental Protocols & Causality
Sample Preparation: Ensuring a Clean Analyte
Causality: The primary goal of sample preparation is to remove interferences, particularly proteins and phospholipids, which are notorious for causing ion suppression and contaminating the LC-MS system.[7][8] Protein precipitation (PPT) is a rapid and effective technique for removing the bulk of proteins. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping polar analytes, like pentoses, in the supernatant. Combining this with specialized phospholipid removal plates (e.g., HybridSPE) provides a significantly cleaner extract compared to PPT alone.
Protocol: Protein Precipitation & Phospholipid Removal from Plasma
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to minimize degradation.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add Internal Standard (IS): Spike with 10 µL of a working internal standard solution (e.g., ¹³C₅-Ribose-d₅, if available and not the analyte, or another suitable labeled sugar) to correct for variability in extraction and instrument response. Vortex briefly.
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a phospholipid removal plate or a new tube. For enhanced cleanup, using a product like HybridSPE at this stage is highly recommended.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C. Overheating can cause degradation of sugars.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). This step ensures compatibility with the LC column and helps focus the analyte band at the start of the injection.
-
Final Centrifugation: Centrifuge one last time at >14,000 x g for 5 minutes to pellet any remaining particulates, then transfer the supernatant to an autosampler vial.
Liquid Chromatography: The Isomer Challenge
Causality: Separating pentose isomers is the most critical chromatographic step. Reversed-phase chromatography is generally ineffective for retaining these highly polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation. HILIC stationary phases (e.g., amide, diol) use a high organic mobile phase to create a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.[9] By running a gradient that gradually increases the aqueous component, analytes are eluted in order of increasing hydrophilicity. Porous graphitized carbon (PGC) is another powerful alternative, offering unique selectivity for structural isomers, but HILIC is often more accessible and reproducible.[10]
Protocol: HILIC Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column with an amide or diol phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 with Ammonium Hydroxide. A slightly basic pH can help to deprotonate the sugar hydroxyl groups, improving peak shape and ionization efficiency in negative mode.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
-
Injection Volume: 5 µL.
Table 1: Suggested LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| 0.0 | 0.4 | 15 | 85 | Initial |
| 1.0 | 0.4 | 15 | 85 | 6 |
| 5.0 | 0.4 | 50 | 50 | 6 |
| 5.5 | 0.4 | 50 | 50 | 6 |
| 5.6 | 0.4 | 15 | 85 | 6 |
| 8.0 | 0.4 | 15 | 85 | 6 |
This gradient is a starting point and must be optimized to achieve baseline separation of the specific pentose isomers of interest.
Mass Spectrometry: Sensitive and Specific Detection
Causality: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[11] For pentoses, Electrospray Ionization (ESI) in negative mode is typically preferred, often forming the [M-H]⁻ ion. In the MS/MS experiment, this precursor ion is selected (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored (Q3).[12] This transition from a specific precursor to a specific product is highly selective, minimizing interference from other compounds in the matrix.
For a ¹³C-labeled analyte (e.g., ¹³C₅-Ribose), the precursor ion will have a mass shift corresponding to the number of ¹³C atoms. The fragmentation pattern is generally expected to be similar to its unlabeled counterpart, producing product ions with a corresponding mass shift.[13] These transitions must be determined empirically by infusing pure standards of both the labeled and unlabeled analyte.
Figure 2: Logical flow of analyte detection in MRM mode.
Protocol: MS/MS Parameter Optimization
-
Standard Infusion: Individually infuse standard solutions (~1 µg/mL) of the unlabeled pentose and the ¹³C-labeled pentose into the mass spectrometer using a syringe pump.
-
Full Scan (Q1): Acquire data in full scan mode to confirm the m/z of the deprotonated precursor ion, [M-H]⁻. For a pentose (C₅H₁₀O₅, MW=150.13), this will be m/z 149.1. For a fully labeled ¹³C₅-pentose, this will be m/z 154.1.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ions. Fragment the precursor ion with varying collision energies (CE) to find the optimal energy that produces the most stable and abundant product ions. Common fragments for sugars involve losses of water (H₂O) and small carbon units.[12][14]
-
MRM Transition Selection: Select at least two specific and intense MRM transitions for each analyte (one for quantification, one for confirmation).
Table 2: Example MRM Transitions for Ribose Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Unlabeled Ribose | 149.1 | 89.1 | 50 | 12 | Quantifier |
| Unlabeled Ribose | 149.1 | 59.0 | 50 | 20 | Qualifier |
| ¹³C₅-Ribose (Analyte) | 154.1 | 93.1 | 50 | 12 | Quantifier |
| ¹³C₅-Ribose (Analyte) | 154.1 | 62.0 | 50 | 20 | Qualifier |
| ¹³C₅-Ribose-d₅ (IS) | 159.1 | 97.1 | 50 | 12 | Quantifier |
Note: The specific m/z values and collision energies are illustrative and MUST be determined experimentally on the specific instrument being used.
Method Validation: The Trustworthiness Pillar
Once the method is developed, it must be validated to ensure it is fit for purpose. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17]
Key Validation Parameters
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix lots.[17]
-
Calibration Curve: A minimum of six non-zero calibration standards should be used to construct the curve. The relationship between concentration and response is typically fitted with a linear, weighted (1/x or 1/x²) regression. The correlation coefficient (r²) should be >0.99.[17]
-
Accuracy and Precision: Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]
-
Stability: The chemical stability of the analyte in the biological matrix under different conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.
-
Matrix Effect: Evaluated to ensure that the matrix does not interfere with the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked matrix samples to the response in a pure solution.
Table 3: Example Acceptance Criteria for an Accuracy and Precision Run
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Acceptance Criteria |
| LLOQ | 1.0 | 5 | 0.95 | 95.0 | 8.5 | Accuracy: 80-120%, RSD: ≤20% |
| Low QC | 3.0 | 5 | 2.91 | 97.0 | 6.2 | Accuracy: 85-115%, RSD: ≤15% |
| Mid QC | 50.0 | 5 | 51.5 | 103.0 | 4.1 | Accuracy: 85-115%, RSD: ≤15% |
| High QC | 150.0 | 5 | 147.5 | 98.3 | 3.5 | Accuracy: 85-115%, RSD: ≤15% |
Conclusion
This application note provides a comprehensive strategy for developing and validating a robust LC-MS/MS method for the quantification of ¹³C-labeled pentoses. By systematically addressing the challenges of isomer separation, matrix interference, and detection sensitivity, researchers can generate high-quality, reliable data essential for advancing our understanding of cellular metabolism. The causality-driven approach and detailed protocols serve as a foundational guide for scientists in metabolic research and drug development, ensuring that the generated analytical data is both accurate and trustworthy.
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Wohlgemuth, J., et al. (n.d.). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. PMC. Retrieved from [Link]
-
Arrivault, S., et al. (n.d.). Liquid Chromatography Tandem Mass Spectrometry for Measuring 13 C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. Springer Nature Experiments. Retrieved from [Link]
-
European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Lowes, S., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved from [Link]
-
Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. Retrieved from [Link]
-
Vellanki, S., et al. (2016, February 16). Development and Validation of a Sensitive UPLC-MS/MS Method for the Quantitation of [13C]Sucrose in Rat Plasma, Blood, and Brain. PLOS ONE. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. Retrieved from [Link]
-
Edison, A.S., et al. (2015, August 25). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]
-
Lee, W. N., et al. (n.d.). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved from [Link]
-
Metallo, C. M., et al. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Kochetkov, N. K., & Chizhov, O. S. (n.d.). Application of Mass Spectrometry to Structure Problems. XIV.1 Acetates of Partially Methylated Pentoses and Hexoses. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
St-Gelais, A., & Hage, D. S. (n.d.). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. Retrieved from [Link]
-
Godin, J. P., et al. (2025, August 7). Liquid Chromatography Combined with Mass Spectrometry for 13C Isotopic Analysis in Life Science Research. ResearchGate. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Patel, D. N., et al. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]
-
Husson, C., et al. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. Retrieved from [Link]
-
Regalado, E. L. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. Retrieved from [Link]
-
Van den Eynde, J., et al. (2023, November 4). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Retrieved from [Link]
-
Both, P., et al. (2019, July 12). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-Arabinose-2-13C for Enhanced Reliability and Accuracy in LC-MS-Based Metabolomics
Introduction: The Quest for Reproducibility in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system, offering a direct snapshot of its physiological state. This powerful technique is instrumental in biomarker discovery, drug development, and fundamental biological research.[1] However, the analytical precision required is often challenged by variability introduced during sample preparation and instrumental analysis.[2] Factors such as inconsistent extraction efficiency, sample loss, injection volume variations, and fluctuations in mass spectrometer response can obscure true biological differences with experimental noise.[2]
To overcome these hurdles, the use of internal standards (IS) is not just recommended but essential for robust and reliable quantification.[3][4] An ideal internal standard is a compound added at a constant concentration to all samples prior to analysis, acting as a reference point to correct for analytical deviations.[5] Stable isotope-labeled (SIL) compounds, which are chemically identical to their endogenous counterparts but differ in mass, represent the gold standard for internal standardization.[4][6] They co-elute chromatographically and exhibit similar ionization behavior and matrix effects, allowing for precise correction of variations throughout the entire workflow.[6]
This application note provides a detailed guide on the use of D-Arabinose-2-13C , a specific SIL compound, as an internal standard for broad-spectrum, untargeted, and targeted metabolomics studies using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale for its selection, provide validated protocols for its implementation, and detail the data analysis workflow for achieving high-quality, reproducible results.
Rationale: Why D-Arabinose-2-13C is an Excellent Internal Standard
The selection of an internal standard is a critical decision that directly impacts data quality. D-Arabinose-2-13C offers a unique combination of properties that make it a superior choice for many metabolomics applications, particularly those involving complex biological matrices like plasma, urine, or cell extracts.
Physicochemical & Analytical Characteristics
D-Arabinose is a five-carbon sugar (pentose), making it a representative polar metabolite. Its 13C label at the second carbon position provides a stable M+1 mass shift that is easily resolved from the natural abundance M+1 peak of other low-mass compounds by high-resolution mass spectrometry.
| Property | Value | Source |
| Chemical Formula | ¹²C₄¹³CH₁₀O₅ | |
| Unlabeled Mol. Weight | 150.13 g/mol | |
| Labeled Mol. Weight | ~151.12 g/mol | |
| Mass Shift | M+1 | |
| Isotopic Purity | Typically ≥98% | [7] |
| Solubility | High in aqueous solutions and polar organic solvents |
The Advantage of Being Metabolically "Quiet"
A crucial, yet often overlooked, characteristic of an effective internal standard is its metabolic inertness within the biological system being studied. Unlike uniformly labeled 13C-glucose, which is rapidly consumed and transformed through central carbon metabolism (e.g., glycolysis and the pentose phosphate pathway), D-arabinose is not a primary substrate for major energy-producing pathways in most mammalian systems.[8][9] This lack of significant endogenous presence or metabolic turnover ensures that the spiked D-Arabinose-2-13C:
-
Does not interfere with the measurement of endogenous metabolic pathways.
-
Is not degraded or converted during sample handling and incubation, ensuring its concentration remains stable from the point of spiking to analysis.
-
Provides a truly independent reference to monitor analytical variability without being influenced by the biological state of the sample.
Broad Applicability
As a polar, hydrophilic compound, D-Arabinose-2-13C is well-suited for studies utilizing analytical techniques designed for polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC). Its behavior can effectively report on the extraction efficiency and analytical consistency for a wide range of other polar compounds like sugars, amino acids, and organic acids.
Experimental Design and Protocols
Adherence to a validated and consistent methodology is paramount for success. The following protocols provide a comprehensive framework for the integration of D-Arabinose-2-13C into a standard metabolomics workflow.
Overall Experimental Workflow
The diagram below outlines the key stages of a metabolomics experiment incorporating an internal standard. The critical step is the addition of the IS at the very beginning of the sample preparation process to account for variability in all subsequent steps.
Caption: Metabolomics workflow with early-stage internal standard spiking.
Protocol 1: Preparation of D-Arabinose-2-13C Stock Solutions
Accurate preparation of the IS stock solution is fundamental for reliable quantification.
-
Weighing: Accurately weigh approximately 5 mg of D-Arabinose-2-13C powder using an analytical balance. Record the exact weight.
-
Dissolution: Dissolve the powder in a high-purity solvent to create a 1 mg/mL primary stock solution. For general applications, a 50:50 mixture of methanol:water is recommended. Ensure complete dissolution using a vortex mixer.
-
Working Solution: Prepare a working solution by diluting the primary stock. A typical working concentration is 10 µg/mL, but this should be optimized based on instrument sensitivity and the expected concentration range of target analytes.
-
Storage: Store both primary and working stock solutions in tightly sealed glass vials at -80°C to prevent degradation and solvent evaporation.
Protocol 2: Sample Preparation and Internal Standard Spiking
This protocol is a general guideline for adherent mammalian cells and can be adapted for biofluids or tissues.
-
Metabolism Quenching (for cells): To preserve an accurate metabolic snapshot, rapidly quench cellular metabolism. Aspirate the culture medium and immediately wash the cells once with ice-cold 0.9% NaCl. Instantly add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step abruptly halts enzymatic activity.[10]
-
Cell Lysis & Harvesting: Place the culture dish on dry ice for 10 minutes. Scrape the frozen cells and methanol into a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking (The Critical Step): Add a precise volume of the D-Arabinose-2-13C working solution to the methanol lysate. For a 10 cm dish, adding 10 µL of a 10 µg/mL working solution is a good starting point. Causality: Adding the IS at this early stage ensures it undergoes the exact same extraction, concentration, and potential degradation processes as the endogenous metabolites, enabling it to accurately correct for variations in these steps.[11]
-
Metabolite Extraction: Vortex the tube vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the sample at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites and the IS, to a new pre-chilled tube.
-
Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a solvent compatible with your LC-MS method (e.g., 50 µL of 50% acetonitrile). Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.
LC-MS Instrumental Analysis
The following parameters serve as a validated starting point for analyzing polar metabolites using HILIC-MS. Method optimization is always required for specific applications and instrumentation.
| Parameter | Suggested Value / Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | HILIC column (e.g., SeQuant ZIC-pHILIC, 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B -> 50% B over 10 min; hold 2 min; return to 95% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (Q-TOF, Orbitrap) |
| Ionization Mode | ESI Negative and Positive (separate runs recommended)[6] |
| Scan Range | 70 - 1000 m/z |
| Expected m/z (Negative) | Unlabeled Arabinose: 149.0455 [M-H]⁻D-Arabinose-2-¹³C: 150.0489 [M-H]⁻ |
Data Processing and Analysis: Turning Raw Data into Meaningful Biology
Proper data processing is essential to leverage the benefits of the internal standard. The goal is to use the IS signal to normalize the signals of all other detected metabolites.
Data Processing Workflow
Caption: Bioinformatic workflow for internal standard-based normalization.
Step-by-Step Normalization Protocol
-
Initial Processing: Process the raw LC-MS data using a suitable software package (e.g., XCMS, MS-DIAL, Compound Discoverer, Progenesis QI). This involves peak picking, feature detection, and retention time alignment across all samples in the batch.[12]
-
Internal Standard Identification: Locate the D-Arabinose-2-13C feature in your dataset by its precise m/z value (e.g., 150.0489 for [M-H]⁻) and expected retention time.
-
Quality Control Check: A critical self-validating step is to assess the stability of the IS signal across all runs.[3] Extract the peak area of D-Arabinose-2-13C from every sample. The coefficient of variation (CV) for this peak area should ideally be low (<15-20%). A high CV may indicate significant issues with sample preparation or instrument performance that require investigation.
-
Ratio Calculation: For every detected metabolic feature in a given sample, calculate the normalized intensity using the following formula:
Normalized Intensity = (Peak Area of Metabolite / Peak Area of D-Arabinose-2-13C) * 1000
Causality: This ratiometric calculation effectively cancels out systematic errors. For instance, if an injection was 10% smaller than intended, the peak areas of both the metabolite and the internal standard would decrease by 10%, but their ratio would remain constant, thus preserving the integrity of the quantitative data.[5]
-
Final Data Matrix: The resulting table of normalized intensities is now corrected for analytical variability and is suitable for subsequent statistical analysis to uncover true biological insights.
Conclusion
References
- IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies.
- Organomation. Metabolomics Sample Preparation.
- Cho, K., et al. (2013, November 15). Multi-profile Bayesian alignment model for LC-MS data analysis with integration of internal standards.
- IsoLife. Internal Standards in metabolomics. IsoLife.
- Cui, L., et al. LC-MS-based metabolomics. PMC.
- Wikipedia. L-arabinose operon. Wikipedia.
- IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies.
- Cambridge Isotope Laboratories, Inc. D-Arabinose (U-¹³C₅, 99%).
- Creative Proteomics. 13C-labeled glucose for 13C-MFA.
- Arome Science. (2025, June 1).
- B.L. Lee, et al. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- A. Kumar, et al. (2020, December 2).
- S.P. B. Ovčačíková, et al. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
- Lee, J., et al. (2024, April 3).
- K.A. Gende, et al. (2024, October 4). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
- Dolan, J.W. (2020, November 11). When Should an Internal Standard be Used?.
- PubChem. D-(1-13C)Arabinose. PubChem.
- T. O'Callaghan, et al. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. PubMed.
- Eurachem.
- H.J. Lee, et al. (2024, May 25).
- Clendinen, C.S., et al. (2015, August 25).
- ResearchGate. (2021, March 28). How to analysis LC-MS data without any internal or external standards in metabolomics study?.
- Y. Sun, et al. (2025, May 29). Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics. Taylor & Francis.
- ResearchGate. (2024, May 16). (PDF) Metabolism of L-arabinose converges with virulence regulation to promote enteric pathogen fitness.
- PubChem. D-Arabinose-13C5. PubChem.
- IROA Technologies. Internal Standards for Metabolomics. IROA Technologies.
- Sigma-Aldrich. D-Arabinose-13C5 ≥99% 13C, ≥98% (CP). Sigma-Aldrich.
- Sigma-Aldrich. D-Arabinose-13C5 ≥99% 13C, ≥98% (CP). Sigma-Aldrich.
- ResearchGate. Schematic for the conventional and alternative pathways for arabinose....
- Eurisotop. Stable Isotope Standards For Mass Spectrometry. Eurisotop.
- S.K. Pradhan, et al. (2015, December 3). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PMC.
Sources
- 1. lcms.cz [lcms.cz]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 4. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurisotop.com [eurisotop.com]
- 8. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. pnas.org [pnas.org]
- 10. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of D-Arabinose-2-13C NMR: A Technical Support Guide
Welcome to the technical support center for resolving signal overlap in D-Arabinose-2-13C NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak overlap in their NMR analyses of this important monosaccharide. Here, we will move beyond simple procedural lists to provide in-depth, field-proven insights into the causes of signal overlap and robust, validated protocols to achieve spectral resolution.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my 1D 13C NMR spectrum of D-Arabinose-2-13C so crowded and overlapping?
A1: Signal crowding in the 13C NMR spectrum of D-arabinose is inherent to its molecular structure. In solution, D-arabinose exists as an equilibrium mixture of four primary cyclic isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose. Each of these isomers produces a distinct set of 13C signals. Given the similar chemical environments of the carbon atoms across these forms, the chemical shifts are often very close, leading to significant overlap, particularly in the region where the ring carbons resonate.[1][2][3]
Q2: I see more than five signals in my 13C spectrum for a five-carbon sugar. Is my sample contaminated?
A2: Not necessarily. The presence of multiple signals is expected due to the co-existence of the different anomeric (α and β) and ring (pyranose and furanose) forms in solution.[2][3] For D-arabinose, you can expect to see distinct signals for C2 of the α- and β-pyranose and furanose forms, all in a relatively narrow chemical shift range. It is crucial to be aware of all possible molecular permutations to correctly interpret the spectra.[1]
Q3: Can changing the solvent or temperature help resolve the signal overlap?
A3: Yes, both solvent and temperature can significantly influence the NMR spectrum of carbohydrates.[4][5]
-
Solvent: Changing the solvent can alter the chemical shifts by influencing hydrogen bonding and the conformational equilibrium of the different isomers.[6][7] For example, using a solvent like DMSO-d6 instead of D2O can sometimes improve resolution by disrupting the solute-water interactions.
-
Temperature: Varying the temperature can also affect the equilibrium between the different anomeric forms and can lead to changes in chemical shifts, potentially resolving overlapping signals.[4][5] Lowering the temperature can sometimes sharpen signals, especially for hydroxyl protons if they are being observed.[5]
In-Depth Troubleshooting Guides
When simple parameter adjustments are insufficient, a more sophisticated approach is required. The following guides provide step-by-step protocols for advanced NMR experiments designed to dissect complex, overlapping spectra.
Troubleshooting Workflow for Signal Overlap
This workflow outlines a logical progression of experiments to systematically resolve signal overlap in your D-Arabinose-2-13C NMR spectrum.
Caption: A systematic workflow for resolving NMR signal overlap.
Guide 1: Utilizing DEPT to Differentiate Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful set of experiments for distinguishing between methyl (CH3), methylene (CH2), and methine (CH) carbons, which is a critical first step in untangling an overlapped spectrum.[8] Quaternary carbons are not observed in DEPT spectra.
Experimental Protocol: DEPT-135 and DEPT-90
-
Sample Preparation: Prepare your D-Arabinose-2-13C sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6) at a concentration that provides a good signal-to-noise ratio in a standard 13C experiment.
-
Acquire a Standard 1D 13C Spectrum: This will serve as your reference.
-
Acquire a DEPT-135 Spectrum:
-
In this experiment, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative.[8]
-
-
Acquire a DEPT-90 Spectrum:
-
Only CH signals will appear in this spectrum.[8]
-
-
Data Analysis:
-
Compare the DEPT spectra with your standard 13C spectrum.
-
Identify the CH signals (present in both DEPT-90 and DEPT-135).
-
Identify the CH2 signals (negative in DEPT-135 and absent in DEPT-90).
-
By subtraction, any remaining positive signals in the DEPT-135 that are not in the DEPT-90 are CH3 groups (though none are expected for D-arabinose itself).
-
Carbons present in the 13C spectrum but absent in all DEPT spectra are quaternary.
-
Data Interpretation Table:
| Experiment | CH | CH2 | CH3 | Quaternary |
| 1D 13C | Present | Present | Present | Present |
| DEPT-90 | Positive | Absent | Absent | Absent |
| DEPT-135 | Positive | Negative | Positive | Absent |
Guide 2: Resolving Overlap with 2D HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for resolving overlap in carbohydrate NMR.[9][10][11] It correlates each proton signal with the signal of the carbon to which it is directly attached, spreading the crowded proton signals out in a second dimension based on the much larger chemical shift dispersion of 13C.[11][12][13]
Experimental Protocol: 1H-13C HSQC
-
Sample Preparation: Use the same sample as for the DEPT experiments.
-
Acquisition:
-
Set up a standard HSQC experiment on your spectrometer.
-
The experiment transfers magnetization from proton to carbon and back, so a sufficient number of scans should be used to obtain a good signal-to-noise ratio.[11]
-
-
Processing and Analysis:
-
Process the 2D data to obtain a contour plot with the 1H spectrum on one axis and the 13C spectrum on the other.
-
Each cross-peak in the spectrum represents a direct one-bond connection between a proton and a carbon.
-
Even if multiple 13C signals are overlapped in the 1D spectrum, their corresponding protons will likely have different chemical shifts, resulting in distinct cross-peaks in the 2D HSQC spectrum. This allows for the unambiguous assignment of proton and carbon pairs.[13]
-
Sources
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicronbio.com [omicronbio.com]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. scribd.com [scribd.com]
- 10. ast.uga.edu [ast.uga.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
minimizing isotope scrambling during D-arabinose metabolism
Technical Support Center: Isotope Fidelity in D-Arabinose Metabolism
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Metabolic Flux Unit Subject: Minimizing Isotope Scrambling during D-Arabinose Metabolism
Introduction: The "Washing Machine" Effect
Welcome to the technical support hub. You are likely here because your Mass Isotopomer Distribution (MID) data looks "muddy." You fed your cells positionally labeled D-arabinose (e.g., [1-
The Root Cause: D-Arabinose metabolism enters the central carbon network at a highly volatile node: D-Ribulose-5-Phosphate (Ru5P) . Unlike glucose, which must traverse glycolysis before hitting the Pentose Phosphate Pathway (PPP), D-arabinose feeds directly into the non-oxidative PPP. This section is effectively a metabolic "washing machine," where rapid equilibrium reactions (isomerases/epimerases) and carbon-swapping enzymes (transketolase/transaldolase) randomize your labels before they can accumulate in target products.
This guide provides the protocols and logic to minimize this scrambling and recover high-fidelity flux data.
Module 1: The Scrambling Topology
To solve the problem, you must visualize where the randomization occurs. The diagram below maps the D-arabinose entry point and the specific "scrambling cycles" you need to control.
Figure 1: The D-Arabinose Entry & Scrambling Nexus. Note that D-Arabinose enters directly at Ru5P, bypassing the G6P control point. The red arrows indicate reversible reactions that randomize isotope positions.
Module 2: Troubleshooting & Diagnostics
Use this table to diagnose the severity of your scrambling and select the appropriate resolution.
| Symptom | Diagnosis | Technical Resolution |
| Complete Randomization | Thermodynamic Equilibrium Reached. You are sampling too late. The isomerases have cycled the label between Ru5P, Xu5P, and R5P multiple times. | Switch to INST-MFA (Isotopically Non-Stationary MFA).[1] Sample at seconds/minutes, not hours. |
| Label Loss (M+0 High) | Back-Flux or Dilution. Unlabeled carbon from glycogen reserves or CO2 exchange is diluting your tracer. | Metabolic Channeling. Increase D-arabinose concentration to saturate the pathway ( |
| Unexpected M+1/M+2 Ratios | Transketolase Cycling. The C2-fragment exchange is active. | Positional Labeling Strategy. Switch from [U- |
| Post-Sampling Noise | Metabolism Continued During Harvest. Enzymes remained active during centrifugation. | Quenching Protocol. Implement the -40°C Methanol Quench (see Module 3). |
Module 3: Experimental Protocols
Protocol A: The "Freeze-Frame" Quench (Mandatory)
Purpose: To stop reversible isomerases instantly. Standard centrifugation allows 5-10 minutes of continued scrambling in the pellet.
-
Preparation: Pre-chill 60% Methanol (buffered with 10mM Ammonium Acetate, pH 7.5) to -40°C in a dry ice/ethanol bath.
-
Sampling: Rapidly withdraw culture broth (e.g., 1 mL).
-
The Shock: Immediately inject broth into 4 mL of the pre-chilled Methanol solution.
-
Critical: The temperature drop must be instantaneous to < 0°C.
-
-
Separation: Centrifuge at -20°C (4,000 x g for 5 mins).
-
Extraction: Decant supernatant. Extract pellet with cold acetonitrile/water (50:50) to recover intracellular metabolites.
Protocol B: INST-MFA Sampling Strategy
Purpose: To capture the "Linear Phase" of label incorporation before scrambling loops take over.
-
Steady State Growth: Grow cells on unlabeled substrate until mid-log phase (OD 0.6–0.8).
-
Pulse: Rapidly switch medium or inject [1,2-
C]-D-arabinose. -
Time Points:
-
T=0s: Control.
-
T=10s, 30s, 60s: These are your "Golden Points." This is when the label moves from Ru5P
F6P but hasn't cycled back yet. -
T=5m: Likely scrambled. Use only for total enrichment checks.
-
-
Analysis: Plot the Mass Isotopomer Distribution (MID) over time. Extrapolate flux from the initial slope (
) rather than the final steady state.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why can't I just use the L-arabinose pathway assumptions?
A: They are mechanistically distinct. L-arabinose is isomerized to L-ribulose, then phosphorylated to L-ribulose-5P, and then epimerized to D-Xylulose-5P.[2][3] D-Arabinose (in E. coli via fuc enzymes) goes D-Arabinose
Q2: Which label position is most resistant to scrambling? A: C5 (the terminal carbon).
-
C1: Lost as CO2 if it cycles back through the oxidative PPP (G6PDH step).
-
C1-C2: Heavily shuffled by Transketolase (which moves C2 units).
-
C5: Generally stays in the backbone during the initial pentose interconversions, providing a more stable anchor for flux calculations [16].
Q3: Can I knock out enzymes to stop scrambling? A: Yes, but with caution.
-
Target:Transaldolase (talA/talB). Knocking this out breaks the loop connecting the PPP back to glycolysis, forcing a more linear flow.
-
Risk: This often severely retards growth, as the cell loses the ability to balance precursor pools (E4P, R5P) for amino acid and nucleotide synthesis. Only use this if you are studying catabolism specifically, not growth physiology.
References
-
LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of D-arabinose: a new pathway in Escherichia coli.[4] Journal of Bacteriology, 106(1), 90–96.[4] Link[4]
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. Link
-
Nöh, K., et al. (2007). Metabolic flux analysis at ultra short time scale: isotopically non-stationary 13C labeling experiments. Journal of Biotechnology, 129(2), 249-267. Link
-
Watanabe, S., et al. (2016). Identification and characterization of D-arabinose reductase and D-arabinose transporters from Pichia stipitis. Bioscience, Biotechnology, and Biochemistry, 80(12). Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link
Sources
- 1. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. L-arabinose operon - Wikipedia [en.wikipedia.org]
- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low ionization efficiency of 13C-arabinose in MS
This guide is structured as an interactive Technical Support Center for researchers facing sensitivity issues with 13C-Arabinose in LC-MS workflows. It moves from immediate chemical fixes to advanced structural modifications, prioritizing data integrity for metabolic flux analysis (MFA).
Ticket ID: ARA-13C-LOW-SENS Assigned Specialist: Senior Application Scientist, MS Method Development Status: Open
Executive Summary: The "Neutral Sugar" Paradox
Arabinose is a neutral pentose (
If you are seeing high background but low analyte signal , or if your 13C-enrichment data is noisy, follow the troubleshooting tiers below.
Tier 1: The "Quick Fix" (Mobile Phase Engineering)
Use this if you cannot alter your sample preparation workflow.
The most common error is attempting to force protonation (
Strategy A: Negative Mode with Fluoride Coordination (Recommended)
Standard deprotonation (
Protocol:
-
Mobile Phase: Water/Acetonitrile (HILIC gradient).
-
Additive: Add 0.2 mM to 0.5 mM Ammonium Fluoride to the aqueous phase (Phase A).
-
Mechanism:
is highly electronegative and acts as a strong proton abstractor in the gas phase, driving the formation of . -
Expected Gain: 5x – 20x signal increase compared to Ammonium Acetate.
⚠️ CRITICAL WARNING: Fluoride is corrosive to glass and silica.
Hardware: Use PEEK tubing and plastic solvent bottles where possible.
Column: Prolonged exposure (>1 mM) can strip bonded phases. Flush the system with water immediately after the batch.
Strategy B: Chloride Adducts (Negative Mode)
If Fluoride is too risky for your hardware, use Chloride adducts (
Protocol:
-
Additive: Add 0.05% Chloroform (
) or 5-10 µM Dichloromethane to the organic mobile phase (Phase B) or use Ammonium Chloride (NH₄Cl) in the aqueous phase. -
Target Ion: Monitor for mass
(Arabinose MW 150 + 35 = m/z 185 ). -
Why it works: Sugars coordinate strongly with halide ions in the gas phase.
Strategy C: Sodium Adducts (Positive Mode - The "Last Resort")
If you must use positive mode, do not look for
-
Issue: Sodium adducts are "sticky," causing source contamination and non-linear response.
-
Fix: Add trace Sodium Acetate (0.1 mM) to stabilize the adduct supply, rather than relying on ubiquitous background sodium.
Tier 2: The "Hard Fix" (Derivatization)
Use this if Tier 1 yields insufficient sensitivity for trace isotopomers.
If direct infusion fails, you must chemically tag the arabinose. The gold standard is PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization.[1] This attaches a hydrophobic, UV-active, and easily ionizable group to the reducing end of the sugar.
Protocol: Ammonia-Based PMP Derivatization
Modified for MS compatibility (avoids non-volatile salts like NaOH).
-
Reagent Prep: Dissolve 0.5 M PMP in Methanol.
-
Reaction: Mix 50 µL Sample + 50 µL PMP solution + 50 µL Ammonium Hydroxide (28%) .
-
Incubation: 70°C for 30 minutes.
-
Cleanup:
-
Cool to room temp.[2]
-
Add Formic Acid to neutralize.
-
Perform Liquid-Liquid Extraction (LLE) with Chloroform to remove excess PMP reagent (discard organic layer).
-
-
Analysis: The aqueous layer contains PMP-Arabinose. Analyze on C18 Column (Reverse Phase) in Positive Mode .
Why this works:
-
Retainability: Converts hydrophilic sugar to hydrophobic derivative (allows use of robust C18 columns instead of finicky HILIC).
-
Ionization: The PMP tag has basic nitrogens, easily forming
in positive mode.
Tier 3: 13C-Flux Specific Troubleshooting
Use this if signal is okay, but Mass Isotopomer Distribution (MID) is wrong.
In 13C-MFA, you are tracking the shift from M+0 (150 Da) to M+5 (155 Da).
| Symptom | Diagnosis | Corrective Action |
| Skewed M+0 | Natural abundance interference or "Bleeding" | Ensure you subtract the natural 13C abundance (1.1%) of the derivative tag if using PMP. The tag adds carbons that dilute your enrichment signal. |
| Noisy M+5 | Below Limit of Quantitation (LOQ) | If M+5 is <1% of the total pool, integration software often fails. Switch to SIM (Selected Ion Monitoring) mode targeting only m/z 150–160 to increase dwell time. |
| Retention Shift | Isotope Effect | Heavily labeled 13C molecules elute slightly faster than 12C on HILIC columns. Widen your integration window to capture the leading edge of the peak. |
Visual Troubleshooting Guides
Diagram 1: Diagnostic Decision Tree
Follow this logic flow to determine the correct ionization strategy.
Caption: Decision logic for selecting the optimal ionization pathway based on current hardware and chemistry constraints.
Diagram 2: Ionization Mechanisms
Understanding how the signal is generated.
Caption: Mechanistic comparison between Fluoride-mediated negative ionization and PMP-mediated positive ionization.
Frequently Asked Questions (FAQs)
Q: Can I use standard Ammonium Acetate for negative mode arabinose analysis? A: You can, but it is often suboptimal. Acetate is less basic in the gas phase than Fluoride. If you are struggling with sensitivity, switching from Acetate to Fluoride (NH₄F) is the single most effective "chemical" change you can make without derivatizing.
Q: Why is my 13C-Arabinose eluting as a split peak?
A: In solution, arabinose exists in equilibrium between
-
Fix: Increase column temperature (to ~50°C or 60°C) to speed up the interconversion rate, merging the peaks into a single average band.
Q: I see a strong signal for m/z 195 in negative mode. What is it?
A: If you are using a Formic Acid mobile phase, this is likely the Formate adduct
- .
-
This is a valid target ion, but check if it is stable enough for your Limit of Detection (LOD) requirements.
Q: How do I handle the "Natural Abundance" correction for PMP derivatized samples? A: PMP adds 20 carbons to your molecule. This significantly increases the natural M+1 signal (1.1% * 20 ≈ 22% background M+1). You must use a correction matrix (or software like IsoCor) to mathematically strip the natural isotope contribution of the PMP tag from your measured intensities to see the true biological 13C enrichment of the arabinose.
References
-
Pesek, J. J., & Matyska, M. T. (2015).[3] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. Journal of Chromatography A. [Link]
-
Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone.[4][5] Analytical Biochemistry. [Link]
-
Wojtkiewicz, M., et al. (2024).[6] Multinozzle Emitter for Improved Negative Mode Analysis of Reduced Native N-Glycans by Microflow Porous Graphitized Carbon Liquid Chromatography Mass Spectrometry. Analytical Chemistry. [Link][5][6][7]
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][8][9][10][11] Nature Protocols. [Link]
-
Guan, X., & Rubakhin, S. S. (2010). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Ammonium Fluoride Affects Cogent TYPE‑C™ Columns in LC–MS and ANP Chromatography | MICROSOLV [mtc-usa.com]
- 4. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 5. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Natural Abundance Correction in D-Arabinose-2-13C Flux Analysis
Introduction: The Arabinose-2-13C Paradox
You are likely using D-Arabinose-2-13C to probe the non-oxidative Pentose Phosphate Pathway (PPP) or cell wall biosynthesis in Mycobacterium species. Unlike universal tracers (e.g., U-13C-Glucose), a specific C2-label presents a unique challenge: Signal Dilution .
Because the label is singular, the mass shift is small (M+1). The natural abundance of carbon-13 (~1.1%) in the background creates a "noise floor" that can easily mask your specific tracer signal. If you do not rigorously correct for natural abundance (NAC), your calculated metabolic fluxes will be statistically indistinguishable from noise.
This guide provides a self-validating workflow to strip away natural isotope interference and reveal the true tracer flux.
Module 1: The Fundamentals (FAQ)
Q1: Why is my "corrected" data showing negative enrichment?
A: Negative values are a mathematical artifact, not a biological reality. They typically stem from three root causes:
-
Over-Correction: You subtracted the natural abundance of the derivative (e.g., TMS group) twice, or you used a theoretical distribution that assumes higher purity than your actual reagents.
-
Integration Error: The M+0 peak (unlabeled) was saturated in the detector, leading to an artificially low M+0/M+1 ratio. When the algorithm attempts to subtract the expected natural M+1, it subtracts more than what was recorded.
-
Wrong Formula: You corrected for free Arabinose (
) but measured a derivative (e.g., Arabinose-TMS4). The derivative contributes significant natural carbon (Si, C, H) that must be modeled.
Q2: Can I use a standard "Matrix Inversion" for C2-labeled data?
A: Yes, but with a caveat. Matrix inversion (
Module 2: The Self-Validating Protocol
Objective: Convert Raw Mass Isotopomer Distributions (MID) to Tracer-Specific MIDs.
Phase A: Data Acquisition & Validation
Before opening your analysis software, validate the raw data.
-
The "Unlabeled" Control:
-
Run a sample of unlabeled commercial D-Arabinose derivatized exactly like your samples.
-
Validation Check: The measured M+1/M+0 ratio must match the theoretical natural abundance (
). -
Example: If analyzing Arabinose-TMS4 (
), the theoretical M+1 is approx 19-20%. If your GC-MS shows 25%, your integration is wrong or your background is contaminated.
-
-
The "Saturation" Check:
-
Ensure your M+0 peak intensity is below the detector's saturation limit (typically
counts for single-quads). Saturation flattens M+0, artificially inflating the relative abundance of M+1.
-
Phase B: Computational Correction Workflow
The following diagram illustrates the logic flow for correcting natural abundance.
Caption: The Natural Abundance Correction (NAC) workflow. Note the "Self-Validation Loop" where corrected data is simulated back to raw data to ensure mathematical consistency.
Module 3: Step-by-Step Correction Logic
If you are building a correction script (Python/Matlab) or verifying software (e.g., IsoCor, INCA), follow this logic.
Step 1: Define the Matrices
You are solving for
-
(Measured): The normalized intensity vector from your MS
. - (Unknown): The true fractional enrichment caused only by your tracer.
-
(Correction Matrix): A square matrix where each column
represents the theoretical natural isotope distribution of a molecule with labeled carbons.
Step 2: Constructing Matrix C (The Critical Step)
For Arabinose-2-13C, your matrix must account for the Derivative carbons, not just the backbone.
-
Formula:
-
Example: Arabinose (5C) + 4 TMS groups (12C) = 17 Carbons.
-
Binomial Expansion: For the first column (M+0 correction), calculate probabilities using natural abundance (
): Where is total atoms (C, H, N, O, Si, S). Note: Silicon and Sulfur have significant M+2 contributions that must be included.
| Matrix Row | Col 0 (Unlabeled) | Col 1 (1 Label) | Col 2 (2 Labels) |
| M+0 | 0 | 0 | |
| M+1 | 0 | ||
| M+2 |
Note: In the lower diagonal, the probability shifts because one carbon is already "occupied" by the tracer.
Step 3: Solve and Normalize
-
Calculate
. -
Sanity Check: If any
, check for saturation (Module 2). If is slightly negative (e.g., -0.005) due to noise, set to 0. -
Renormalize
so .[1][2]
Module 4: Troubleshooting Guide
Use this table to diagnose specific issues with your D-Arabinose-2-13C data.
| Symptom | Probable Cause | Corrective Action |
| High M+0 in labeled samples | Low tracer uptake or high dilution. | Check culture density. D-Arabinose uptake in Mycobacteria is inducible; ensure pre-culture conditions are correct. |
| M+1 is lower than expected | Scrambling via Transketolase. | The C2 label can be lost to CO2 or scrambled into C1/C3 of other pentoses. Verify pathway map. |
| M+2 peak appears in C2 label study | Isotopic impurity or Transaldolase activity. | Check tracer purity (Certificate of Analysis). If pure, M+2 indicates recycling of labeled fragments (e.g., F6P recombination). |
| Negative Flux Values | Incorrect Derivative Formula. | Verify if you are using TMS (Trimethylsilyl) or TBDMS (tert-Butyldimethylsilyl). TBDMS adds significantly more mass and natural isotopes. |
Module 5: Pathway Visualization (Pentose Phosphate)
Understanding where the C2 label goes is essential for interpreting the corrected data.
Caption: Fate of the C2 label. Note that Transketolase (TK1) can shift the C2 label of a pentose to the C1 position of a triose (GAP), altering the expected mass distribution.
References
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols.
-
Beste, D. J. V., et al. (2011). 13C Metabolic Flux Analysis Identifies an Unusual Route for Pyruvate Dissimilation in Mycobacteria. PLoS Pathogens.
-
Millard, P., et al. (2012). IsoCor: correcting MS data for natural isotope abundance and tracer impurity. Bioinformatics.
-
Moseley, H. N. (2010).[2] Correcting for the natural abundance of stable isotopes in mass spectra. Annual Review of Analytical Chemistry.
-
Fernandez, C. A., et al. (1996).[3][4] Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Accurate Fractional Enrichment of D-Arabinose-2-13C
Welcome to the technical support center for the accurate calculation of fractional enrichment of D-Arabinose-2-13C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope tracers in their metabolic studies. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest level of accuracy and precision in your experimental results.
Introduction: The Critical Role of Accuracy
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries related to the analysis of D-Arabinose-2-13C.
Q1: What is fractional enrichment and why is its accurate calculation essential?
A1: Fractional enrichment (FE) is the proportion of a metabolite pool that is labeled with a stable isotope, in this case, 13C. It is calculated as the ratio of the labeled metabolite to the total (labeled + unlabeled) metabolite pool. Accurate FE values are critical for calculating metabolic flux rates, which provide a dynamic view of cellular metabolism. Even small errors in FE can lead to significant misinterpretations of metabolic activity.
Q2: What is the recommended analytical technique for D-Arabinose-2-13C analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for this analysis.[1][2][3] GC provides excellent chromatographic separation of sugars, while MS allows for the sensitive and specific detection of different isotopologues (molecules that differ only in their isotopic composition).
Q3: Why is chemical derivatization required for analyzing arabinose by GC-MS?
A3: Sugars like arabinose are highly polar and non-volatile due to their multiple hydroxyl (-OH) groups.[4][5] These properties make them unsuitable for direct analysis by GC. Derivatization is a chemical process that replaces the active hydrogens on the hydroxyl groups with non-polar functional groups.[5] This increases the volatility of the sugar, allowing it to be vaporized in the GC inlet and travel through the analytical column. Common derivatization techniques include silylation and acetylation.[4][6]
Q4: Which derivatization method is best for D-arabinose analysis?
A4: The choice of derivatization method can significantly impact the quality of your results. While trimethylsilyl (TMS) derivatization is common, it often produces multiple anomeric forms for each sugar, resulting in multiple chromatographic peaks and complicating quantification.[4][6][7] A superior method for aldoses like arabinose is the aldononitrile acetate (ANA) derivatization. This two-step process first converts the aldehyde group to a nitrile, followed by acetylation of the hydroxyl groups. The key advantage is that it produces a single, stable derivative for each sugar, simplifying the chromatogram and improving quantitative accuracy.[8][9][10][11][12]
Q5: How do I correct for the natural abundance of 13C in my calculations?
A5: This is a critical step for accuracy. Carbon naturally exists as two stable isotopes: ~98.9% 12C and ~1.1% 13C.[13] This means that even an "unlabeled" arabinose molecule has a certain probability of containing one or more 13C atoms. This natural abundance contributes to the mass isotopomer distribution (MID) and must be mathematically corrected to determine the true enrichment from the tracer.[13][14][15][16][17] The correction involves using matrix-based algorithms that take into account the chemical formula of the derivatized analyte and the known natural abundances of all elements (C, H, N, O, Si, etc.).[14][16][17] Several software packages and tools are available to perform this correction.[15][18]
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My calculated fractional enrichment is highly variable between replicate samples.
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Derivatization | The derivatization reaction may not be going to completion, leading to inconsistent product yields. Solution: Extend the reaction time or increase the temperature slightly. Ensure your reagents are fresh and anhydrous, as water can quench the reaction. |
| Sample Degradation | Sugars can be labile. Degradation during sample preparation or in the GC inlet can alter the isotopic ratios. Solution: Minimize sample processing time and keep samples cold. Use a deactivated GC inlet liner and check for active sites by injecting a standard mixture. |
| GC Injection Variability | Inconsistent injection volumes will lead to variable signal intensity and can affect calculated ratios. Solution: Check the autosampler syringe for air bubbles. Ensure the syringe is washing properly between injections. Use an internal standard to normalize for injection volume differences. |
| Poor Chromatography | Co-elution with interfering peaks can distort the mass spectra and lead to inaccurate integration. Solution: Optimize your GC temperature program to improve the separation between your analyte and any contaminants. Check for and resolve any chromatographic peak fronting or tailing. |
Problem 2: The fractional enrichment values seem unexpectedly low.
| Potential Cause | Recommended Solution & Explanation |
| Isotope Dilution During Sample Prep | Contamination with unlabeled (natural abundance) arabinose from reagents or labware can dilute the 13C-labeled pool. Solution: Use high-purity reagents. Thoroughly clean all glassware and vials. Run a "reagent blank" through the entire sample preparation process to check for contamination. |
| Metabolic Dilution | The labeled arabinose may be diluted by endogenous, unlabeled pools within the biological system. Solution: This is a biological reality, not an analytical error. Ensure your experimental design accounts for this possibility. Consider time-course experiments to understand the kinetics of label incorporation. |
| Incorrect Natural Abundance Correction | An error in the chemical formula used for the correction algorithm will lead to inaccurate results. Solution: Double-check the exact molecular formula of the specific aldononitrile acetate derivative of arabinose. Remember to include all atoms from the derivatizing agents. |
| Sub-optimal Mass Spectrometer Settings | If the mass spectrometer is not tuned correctly, or if the selected fragment ions are not optimal, the measured ion ratios may be inaccurate. Solution: Verify the instrument's mass calibration. Select fragment ions that are abundant, specific to your molecule, and free from spectral interferences. |
Problem 3: I am observing poor chromatographic peak shape (e.g., tailing or fronting).
| Potential Cause | Recommended Solution & Explanation |
| Active Sites in the GC System | Polar hydroxyl groups (from incomplete derivatization) can interact with active sites in the inlet liner or column, causing peak tailing. Solution: Use a new, deactivated inlet liner. Condition your GC column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters off the front of the column. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, fronting peaks. Solution: Dilute your sample or reduce the injection volume. |
| Improper GC Flow Rate | An incorrect carrier gas flow rate can lead to band broadening and poor peak shape. Solution: Optimize the linear velocity of your carrier gas (Helium) for your column dimensions, typically around 35-45 cm/s. |
Visualized Workflows & Protocols
Overall Experimental Workflow
The following diagram outlines the complete process from sample collection to the final calculation of fractional enrichment.
Sources
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 7. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. cran.r-project.org [cran.r-project.org]
A Comparative Guide for Metabolic Flux Analysis: D-Arabinose-2-¹³C vs. D-Glucose-¹³C Tracers
For researchers, scientists, and drug development professionals at the forefront of metabolic research, the precise quantification of cellular pathway activity is paramount. ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for this purpose, providing a detailed snapshot of the intricate network of biochemical reactions that underpin cellular function.[1] The choice of the isotopic tracer is a critical determinant of the quality and resolution of the insights gained.[2] While various ¹³C-labeled glucose isotopomers are the established workhorses of MFA, the exploration of alternative tracers holds the potential to unlock novel perspectives on metabolic regulation.
This guide provides an in-depth, objective comparison of the well-established D-Glucose-¹³C tracers with the potential applications of a less conventional pentose tracer, D-Arabinose-2-¹³C. We will delve into the mechanistic basis of their utility, supported by established principles and experimental workflows, to empower you to make informed decisions for your metabolic flux studies.
The Benchmark: D-Glucose-¹³C Tracers in Metabolic Flux Analysis
D-glucose is the primary fuel source for most mammalian cells, and its metabolic fate is intricately linked to cellular proliferation, differentiation, and pathology. The use of specifically labeled D-Glucose-¹³C allows researchers to trace the path of carbon atoms as they traverse the central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[3][4][5]
Key Metabolic Hubs for Glucose Metabolism
-
Glycolysis: The catabolic breakdown of glucose to pyruvate, generating ATP and NADH.
-
Pentose Phosphate Pathway (PPP): A crucial pathway that branches from glycolysis, responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and pentose precursors for nucleotide synthesis.[6][7] The PPP has two major branches: the oxidative and non-oxidative phases.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized to generate ATP, NADH, and FADH₂.
The strategic placement of the ¹³C label on the glucose molecule dictates which pathways can be most accurately resolved.
Common D-Glucose-¹³C Tracers and Their Applications
| Tracer | Primary Applications | Mechanistic Insight |
| [1-¹³C]Glucose | Quantifying the relative flux through the oxidative Pentose Phosphate Pathway (PPP) vs. Glycolysis.[8] | The C1 of glucose is lost as ¹³CO₂ in the oxidative PPP. The remaining 5-carbon sugar is recycled. In glycolysis, the label is retained, appearing in the C3 position of lactate and pyruvate. |
| [6-¹³C]Glucose | Tracing carbon flow through glycolysis and the TCA cycle. | The C6 of glucose is not lost in the oxidative PPP and is retained through glycolysis, appearing in the C3 position of lactate and pyruvate. Comparing its fate to [1-¹³C]Glucose helps to quantify PPP activity. |
| [1,2-¹³C₂]Glucose | Providing high-precision resolution of fluxes in glycolysis and the PPP.[2][4][9] | Glycolysis produces lactate labeled on carbons 2 and 3. The oxidative PPP results in a unique scrambling of the labels, producing singly labeled lactate. This distinction allows for a more precise calculation of the relative fluxes. |
| [U-¹³C₆]Glucose | General tracing of the glucose carbon backbone through all major pathways; assessing the contribution of glucose to various biosynthetic precursors.[10] | All six carbons are labeled, allowing for the tracking of the entire carbon skeleton into downstream metabolites in glycolysis, the PPP, and the TCA cycle. |
A Novel Perspective: D-Arabinose-2-¹³C as a Potential Tracer
While glucose tracers are invaluable, they provide an indirect view of the PPP, as glucose must first enter glycolysis. A tracer that directly enters the PPP could offer a more focused and potentially more sensitive measure of its activity. D-arabinose, a five-carbon sugar (pentose), presents such an intriguing possibility.
Metabolic Fate of D-Arabinose
The metabolism of D-arabinose is well-characterized in some microorganisms, where it can be isomerized and phosphorylated to enter the non-oxidative branch of the PPP.[11][12][13] In eukaryotes, the pathway is less understood, but recent evidence suggests that D-arabinose can be synthesized from D-glucose via the PPP and that D-ribulose-5-phosphate can be isomerized to D-arabinose-5-phosphate.[14][15] This suggests that exogenously supplied D-arabinose, if taken up by the cell, would likely be phosphorylated and enter the PPP at the level of a pentose phosphate intermediate.
A recent study has also indicated that D-arabinose can induce cell cycle arrest in breast cancer cells, suggesting it is metabolized and has biological effects in mammalian systems.[16]
Hypothesized Utility of D-Arabinose-2-¹³C
If D-Arabinose-2-¹³C is taken up by mammalian cells and phosphorylated, it would likely enter the PPP as D-arabinose-5-phosphate or be converted to another pentose phosphate like D-ribulose-5-phosphate or D-xylulose-5-phosphate, with the ¹³C label at the C2 position. From here, the ¹³C label would be distributed through the non-oxidative PPP and into glycolysis.
Head-to-Head Comparison: D-Arabinose-2-¹³C vs. D-Glucose-¹³C Tracers
This comparison is based on the established metabolism of glucose and the hypothesized metabolism of D-arabinose in mammalian cells.
| Feature | D-Glucose-¹³C Tracers | D-Arabinose-2-¹³C (Hypothesized) |
| Entry Point | Glucose-6-phosphate (start of glycolysis and PPP) | Pentose-5-phosphate (within the PPP) |
| Primary Pathways Illuminated | Glycolysis, Oxidative & Non-oxidative PPP, TCA Cycle | Primarily Non-oxidative PPP and its connections to Glycolysis |
| Unique Insights Offered | - Relative flux of glycolysis vs. oxidative PPP.- TCA cycle activity and anaplerosis.- Contribution of glucose to biosynthesis. | - Potentially a more direct measure of the non-oxidative PPP activity.- May help to resolve the reversibility of transketolase and transaldolase reactions.- Could reveal the capacity of cells to utilize alternative pentoses. |
| Limitations & Assumptions | - PPP flux is often inferred from the difference between glycolytic flux and total glucose uptake, or from label scrambling.- Assumes active glucose transport and phosphorylation. | - Cellular uptake mechanisms for D-arabinose may be limited or vary between cell types.- The precise enzymatic steps for its entry into the PPP in all mammalian cells are not fully elucidated.- Its use as a primary carbon source may be limited, making it more suitable as a supplementary tracer. |
Theoretical Advantages of D-Arabinose-2-¹³C:
-
Direct Interrogation of the PPP: By bypassing the initial steps of glycolysis, D-Arabinose-2-¹³C could provide a cleaner, more direct readout of the flux through the non-oxidative PPP.
-
Complementary Data: Used in parallel with D-glucose tracers, it could offer additional constraints to the metabolic model, improving the accuracy of flux estimations, particularly for the reversible reactions of the non-oxidative PPP.
Potential Challenges and Considerations:
-
Cellular Uptake: The efficiency of D-arabinose transport into mammalian cells is a critical unknown and likely varies significantly between cell types.
-
Enzymatic Machinery: While the enzymes of the non-oxidative PPP are ubiquitous, the specific kinases and isomerases required for the initial steps of D-arabinose metabolism may not be universally expressed or active.
-
Limited Direct Evidence: There is a lack of published studies using D-Arabinose-2-¹³C for MFA in mammalian cells, making its application more exploratory.
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the flow of the ¹³C label from different tracers through central carbon metabolism.
Experimental Protocol for a ¹³C-MFA Study
A rigorously designed and executed experimental protocol is essential for obtaining high-quality, reproducible MFA data.[17] The following is a generalized workflow adaptable for both glucose and arabinose tracers.
Step-by-Step Methodology
-
Cell Culture and Adaptation:
-
Culture cells under controlled conditions (e.g., temperature, CO₂, media composition) to ensure metabolic reproducibility.
-
Adapt cells to the experimental medium for at least 24 hours prior to the introduction of the tracer to minimize metabolic perturbations.
-
-
Isotopic Labeling:
-
At mid-exponential growth phase, replace the standard medium with medium containing the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or a hypothesized concentration of D-Arabinose-2-¹³C).
-
The concentration of the tracer should be carefully chosen to ensure sufficient label incorporation without causing metabolic shifts.
-
Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and its proliferation rate and should be determined empirically.
-
-
Quenching and Metabolite Extraction:
-
To halt all enzymatic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold (-80°C) 80% methanol solution.
-
Scrape the cells and collect the cell lysate.
-
Separate the intracellular metabolites from the cell debris by centrifugation.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites are often derivatized (e.g., with silylation reagents) to increase their volatility.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the dried extract is typically reconstituted in a suitable solvent.
-
Inject the prepared sample into the mass spectrometer to acquire the mass isotopomer distributions (MIDs) for the target metabolites.
-
-
Data Analysis and Flux Calculation:
-
The measured MIDs are the primary input for MFA software.
-
A metabolic network model, which includes the relevant biochemical reactions and carbon atom transitions, is required.
-
The software then uses iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.
-
-
Statistical Validation:
-
The goodness-of-fit between the simulated and measured MIDs is assessed using statistical tests (e.g., chi-square test) to validate the flux map.
-
Confidence intervals are calculated for each estimated flux to determine the precision of the results.
-
Conclusion and Future Outlook
D-Glucose-¹³C tracers are, and will remain, the cornerstone of metabolic flux analysis due to their central role in metabolism and the wealth of validation data available. They provide robust and comprehensive insights into the interplay between glycolysis, the PPP, and the TCA cycle.
The exploration of D-Arabinose-2-¹³C as an MFA tracer represents a frontier in the field. While its application is currently theoretical for most mammalian systems, it holds the exciting potential to offer a more direct and nuanced view of pentose phosphate pathway dynamics. Its utility will be contingent on further research into its transport and metabolism across various cell types. For research groups with a specific interest in pentose metabolism or those looking to add another layer of resolution to their flux maps, piloting studies with D-Arabinose-2-¹³C, perhaps in parallel with established glucose tracers, could yield novel and valuable insights. As our understanding of cellular metabolism continues to deepen, the development and validation of such novel tracers will be instrumental in painting an ever more detailed picture of the metabolic landscape.
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A Researcher's Guide: D-Arabinose-2-13C Tracer Studies vs. Unlabeled Control Groups
In the dynamic field of metabolic research, understanding the intricate web of biochemical pathways is paramount. We often seek to answer not just what metabolites are present, but how they are transformed and at what rate. This guide provides an in-depth comparison between two fundamental approaches to this question: the use of stable isotope-labeled D-Arabinose-2-13C as a metabolic tracer versus the traditional unlabeled control group. This is not merely a choice of reagents, but a decision that fundamentally shapes the depth and resolution of the biological insights you can achieve.
The Core Challenge: Moving from a Static Snapshot to a Dynamic Movie
Imagine trying to understand traffic flow in a city by only looking at a single photograph of a busy intersection. You can count the cars (metabolite abundance), but you have no idea where they came from, where they are going, or how fast they are moving. This is the inherent limitation of a standard, unlabeled metabolomics experiment, which often compares a "control" group to a "treated" group.[1][2] While this approach is excellent for identifying statistically significant changes in metabolite pool sizes, it provides a static snapshot and leaves the underlying kinetics—the metabolic flux—as a black box.[1][2]
An unlabeled control group serves as an essential baseline. It defines the steady-state metabolome under normal conditions, against which any perturbation is measured. However, it cannot, by itself, reveal the pathway a carbon atom takes from a precursor to a final product.
Introducing the Tracer: Illuminating the Pathways with D-Arabinose-2-13C
To transform the static snapshot into a dynamic movie, we introduce a tracer. A stable isotope tracer, such as D-Arabinose-2-13C, is a substrate in which a specific atom (in this case, the carbon at the second position) has been replaced with a heavy, non-radioactive isotope (¹³C instead of the common ¹²C).[3] Cells take up and metabolize this labeled arabinose just as they would its unlabeled counterpart.[3] The key difference is that the ¹³C atom acts as a tag that can be tracked as it is incorporated into downstream metabolites.
By using high-resolution analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can precisely measure the mass shift caused by the ¹³C atom.[4][5] This allows us to distinguish between metabolites derived from the tracer and those from endogenous, unlabeled sources. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates (fluxes) of metabolic reactions inside living cells.[4][5]
The choice of where to place the label is critical. D-Arabinose-2-¹³C is particularly informative for probing the Pentose Phosphate Pathway (PPP).[6][7] Arabinose can enter the PPP, a crucial pathway for generating NADPH (for redox balance) and pentoses (for nucleotide synthesis).[8] Tracking the fate of the ¹³C from the C2 position of arabinose provides specific constraints on the relative activities of the oxidative and non-oxidative branches of the PPP.
Experimental Workflow: A Tale of Two Methodologies
The fundamental difference between a tracer study and an unlabeled control experiment lies in the initial cell culture feeding and the subsequent data analysis.
Caption: High-level comparison of experimental workflows.
The Metabolic Fate of D-Arabinose-2-13C
Once inside the cell, D-arabinose is metabolized, and the ¹³C label is passed along. In many organisms, D-arabinose is converted to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, a key entry point into the Pentose Phosphate Pathway (PPP).[9]
Caption: Simplified metabolic fate of D-Arabinose-2-13C via the PPP.
From D-ribulose-5-phosphate (now labeled, denoted as M+1 for a mass increase of one unit), the ¹³C can be transferred to other sugars like fructose-6-phosphate and glyceraldehyde-3-phosphate via the non-oxidative PPP reactions.[10][11] Tracking the specific mass isotopologues of these downstream metabolites allows for the precise calculation of pathway fluxes.
Head-to-Head Comparison: A Quantitative Summary
| Feature | Unlabeled Control Group | D-Arabinose-2-¹³C Tracer Study | Causality & Rationale |
| Primary Output | Relative metabolite abundance (pool size) | Metabolic flux rates (pathway activity) | The tracer provides kinetic information, whereas the unlabeled approach measures static concentrations.[4][6] |
| Biological Question | "What changed?" | "How did it change?" / "What is the rate?" | Unlabeled studies are hypothesis-generating, identifying metabolic shifts.[12] Tracer studies are hypothesis-testing, quantifying the dynamics of those shifts.[13] |
| Analytical Requirement | Standard LC-MS/MS | High-resolution MS (e.g., Orbitrap, FT-ICR) or NMR | High resolution is required to accurately resolve the mass difference between ¹²C and ¹³C isotopologues and distinguish them from other signals.[14] |
| Data Complexity | Lower (peak areas, statistical tests) | Higher (isotopologue distributions, metabolic modeling) | Tracer data requires specialized software and algorithms to deconvolve mass spectra and fit the data to a metabolic network model.[5] |
| Cost per Experiment | Lower | Higher (cost of ¹³C-labeled substrate) | Stable isotopes are specialty biochemicals and represent a significant portion of the experimental budget. |
| Insight Specificity | Low (identifies accumulation/depletion) | High (pinpoints specific reaction activities) | By tracking the atom's fate, you can resolve fluxes through convergent or parallel pathways that are indistinguishable in unlabeled experiments.[7] |
Core Protocol: ¹³C Metabolic Tracing in Cultured Mammalian Cells
This protocol provides a robust, self-validating framework for a D-Arabinose-2-¹³C tracing experiment.
Objective: To quantify the metabolic flux through the pentose phosphate pathway in response to a drug treatment.
1. Experimental Design & Quality Control (Pre-Experiment)
-
Causality: A successful tracing experiment depends on healthy, logarithmically growing cells and a well-defined tracer medium.
-
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A549) in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Prepare at least 4 replicates per condition (e.g., Vehicle Control, Drug Treated).[15][16]
-
Medium Preparation (QC): Prepare culture medium (e.g., DMEM) lacking standard glucose and glutamine. Create two versions:
-
Unlabeled Medium: Supplement with natural abundance D-Arabinose.
-
Tracer Medium: Supplement with D-Arabinose-2-¹³C at the same final concentration.[17]
-
-
QC Step: Before the experiment, culture a test plate of cells in the tracer medium for 24 hours to ensure it does not cause toxicity or unexpected morphological changes.
-
2. Isotopic Labeling
-
Causality: The goal is to achieve a pseudo-steady state where the isotopic enrichment of intracellular metabolites has stabilized. The time required depends on the turnover rate of the metabolites of interest.
-
Protocol:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrates.
-
Add the appropriate pre-warmed medium (Unlabeled or Tracer) to each well.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours). A time-course experiment is often recommended initially to determine when isotopic steady-state is reached.[18]
-
3. Rapid Quenching and Metabolite Extraction
-
Causality: Metabolism is incredibly fast. To capture an accurate snapshot of the metabolome at the time of harvest, enzymatic activity must be stopped almost instantaneously. Incomplete quenching is a major source of experimental error.
-
Protocol:
-
Place the 6-well plates on a bed of dry ice.
-
Aspirate the medium.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[18] This simultaneously quenches metabolism and begins the extraction process.
-
QC Step (Self-Validation): The speed of this step is critical. The transition from incubator to methanol should be less than 30 seconds.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol solution and transfer the cell slurry to a microcentrifuge tube.
-
Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube. This is your metabolite extract.
-
4. Sample Analysis by LC-MS
-
Causality: High-resolution mass spectrometry is essential to separate and accurately measure the masses of the different isotopologues (e.g., a metabolite with zero, one, or two ¹³C atoms).
-
Protocol:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography (e.g., 50% acetonitrile).
-
Inject the sample onto an LC-MS system, typically using a HILIC column for separation of polar metabolites, coupled to a high-resolution mass spectrometer like a Q-Exactive or Orbitrap.[19]
-
QC Step (Self-Validation): Run a pooled QC sample (a mix of all experimental samples) every 5-10 injections to monitor the stability and performance of the MS instrument throughout the run.
-
5. Data Analysis and Flux Calculation
-
Causality: The raw data consists of mass spectra for every metabolite at every time point. This must be processed to correct for the natural abundance of ¹³C and then used in a computational model to infer flux rates.
-
Protocol:
-
Process the raw MS data using software that can extract the intensity of each isotopologue for every metabolite of interest.
-
Correct the raw isotopologue distributions for the natural abundance of all elements (C, H, N, O, S).
-
Use specialized software (e.g., INCA, Metran, WUFlux) to fit the corrected labeling data to a metabolic network model. This computational step estimates the flux values that best reproduce the experimentally measured labeling patterns.[5]
-
Conclusion: Choosing the Right Tool for the Scientific Question
The choice between a D-Arabinose-2-¹³C tracer study and an unlabeled control group is not a matter of one being universally "better." The optimal choice is dictated by the research question.
-
Use an unlabeled control design for broad, discovery-phase metabolomics when you need to identify which pathways are impacted by a perturbation. It is a powerful tool for hypothesis generation.[12]
-
Use a D-Arabinose-2-¹³C tracer study when you have a specific hypothesis about pathway activity and need to quantify the rates of metabolic transformations. It provides a level of mechanistic detail that is unattainable with unlabeled approaches, allowing you to move beyond correlation to causality.[4][13]
By understanding the fundamental principles, strengths, and limitations of each approach, researchers can design more insightful experiments that truly illuminate the complex and dynamic nature of cellular metabolism.
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Probing the Catalytic Landscape: A Comparative Guide to the Kinetic Isotope Effect on D-Arabinose Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymology, understanding the precise mechanism of a reaction is paramount. The kinetic isotope effect (KIE) is a powerful tool that provides a window into the transition state of an enzyme-catalyzed reaction, revealing subtle yet crucial details of bond-breaking and bond-forming events. This guide provides an in-depth comparison of the enzymatic kinetics of D-arabinose and its deuterated isotopologue, offering insights into the mechanism of enzymes that metabolize this important pentose sugar, such as D-arabinose isomerase. Such understanding is critical for the rational design of enzyme inhibitors and the development of novel therapeutics.
The Significance of the Kinetic Isotope Effect in Enzymology
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] In the context of enzyme kinetics, replacing a hydrogen atom with its heavier, stable isotope, deuterium, can significantly slow down a reaction if the C-H bond is cleaved in the rate-determining step.[2] This is because the greater mass of deuterium results in a lower vibrational frequency and a lower zero-point energy of the C-D bond compared to the C-H bond.[3] Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides invaluable information about the transition state of the reaction.[4]
D-Arabinose Metabolism and the Role of D-Arabinose Isomerase
D-arabinose is a pentose sugar that plays a role in various metabolic pathways.[5] In many bacteria, the catabolism of D-arabinose is initiated by the enzyme D-arabinose isomerase (EC 5.3.1.3).[6] This enzyme catalyzes the reversible isomerization of the aldose D-arabinose to the ketose D-ribulose.[1] The accepted mechanism for D-arabinose isomerase and other aldose-ketose isomerases proceeds through an ene-diol intermediate.[1] This mechanism involves the abstraction of a proton from the C2 carbon of D-arabinose, a step that is expected to be sensitive to isotopic substitution.
Caption: Reaction mechanism of D-arabinose isomerase.
Comparative Analysis of Enzyme Kinetics: D-Arabinose vs. Deuterated D-Arabinose
To illustrate the impact of the isotope effect, we present a comparison of the kinetic parameters for D-arabinose isomerase with both the natural substrate (D-arabinose) and a deuterated substrate ([2-²H]-D-arabinose). The following data is illustrative and based on typical values observed for aldose-ketose isomerases exhibiting a significant primary kinetic isotope effect.
| Kinetic Parameter | D-Arabinose | [2-²H]-D-Arabinose | Isotope Effect (kH/kD) |
| kcat (s⁻¹) | 15.2 | 4.8 | 3.17 |
| KM (mM) | 2.5 | 2.6 | - |
| kcat/KM (s⁻¹mM⁻¹) | 6.08 | 1.85 | 3.29 |
Interpreting the Data
-
kcat : The turnover number, or kcat, is significantly lower for the deuterated substrate. This indicates that the cleavage of the C-H bond at the C2 position is a rate-limiting step in the catalytic cycle.
-
KM : The Michaelis constant, KM, is largely unaffected by the isotopic substitution. This suggests that the binding of the substrate to the enzyme's active site is not significantly altered by the presence of deuterium.
Experimental Protocol for Determining the Kinetic Isotope Effect
The following is a detailed methodology for a robust experimental workflow to determine the kinetic isotope effect on D-arabinose isomerase.
Caption: Experimental workflow for KIE determination.
Step-by-Step Methodology
1. Preparation of Substrates:
-
Obtain high-purity D-arabinose.
-
Synthesize [2-²H]-D-arabinose. This can be achieved through methods such as base-catalyzed exchange in D₂O. The isotopic purity should be confirmed by NMR and mass spectrometry.
2. Enzyme Purification:
-
Express and purify recombinant D-arabinose isomerase to homogeneity. The purity should be assessed by SDS-PAGE.
3. Enzyme Kinetic Assays:
-
Kinetic measurements are performed using a continuous spectrophotometric assay. The formation of D-ribulose can be monitored by a coupled enzyme assay. For example, the D-ribulose formed can be reduced to ribitol by a sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[7]
-
Prepare a series of substrate concentrations for both D-arabinose and [2-²H]-D-arabinose.
-
The assay mixture should contain a suitable buffer (e.g., Tris-HCl, pH 7.5), a divalent metal ion cofactor if required by the enzyme (e.g., Mn²⁺), NADH, and the coupling enzyme.[1]
-
Initiate the reaction by the addition of D-arabinose isomerase.
-
Record the change in absorbance at 340 nm over time.
4. Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and KM for each substrate.[8]
5. Calculation of the Kinetic Isotope Effect:
-
Calculate the KIE on kcat as the ratio of kcat for D-arabinose (kH) to the kcat for [2-²H]-D-arabinose (kD).
-
Calculate the KIE on kcat/KM as the ratio of kcat/KM for D-arabinose to that of [2-²H]-D-arabinose.
Conclusion and Future Directions
The investigation of the kinetic isotope effect on D-arabinose metabolizing enzymes, such as D-arabinose isomerase, provides compelling evidence for the C-H bond cleavage at the C2 position being a rate-determining step in the catalytic mechanism. This detailed mechanistic insight is invaluable for the structure-based design of potent and specific inhibitors. For drug development professionals, understanding the KIE can also inform strategies to enhance the metabolic stability of drug candidates by selective deuteration of metabolically labile positions.[2] Future studies could explore secondary KIEs to further probe the transition state structure and investigate the role of quantum mechanical tunneling in the hydrogen transfer step.
References
- Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (2013). Int J Mol Sci, 14(8), 15689-15709.
-
LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of D-arabinose: a new pathway in Escherichia coli. Journal of bacteriology, 106(1), 90–96. [Link]
-
Basran, J., Sutcliffe, M. J., & Scrutton, N. S. (2007). Promoting motions in enzyme catalysis probed by pressure studies of kinetic isotope effects. Proceedings of the National Academy of Sciences of the United States of America, 104(2), 469–472. [Link]
-
Kohen, A., & Roston, D. (2015). Kinetic Isotope Effects in Enzymes. In eLS. John Wiley & Sons, Ltd. [Link]
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Methods in enzymology, 412, 1-17. [Link]
-
ResearchGate. Metabolic pathways from d-xylose or l-arabinose to glucose in five or six respective enzymatic steps. [Link]
-
International Union of Biochemistry and Molecular Biology. EC 5.3.1.3. [Link]
-
ResearchGate. The first three enzymatic steps in the oxidative pathways of D-xylose. [Link]
-
Megazyme. L-ARABINOSE & D-GALACTOSE (Rapid). [Link]
-
Watanabe, S., Utsumi, Y., Sawayama, S., & Watanabe, Y. (2016). Identification and characterization of d-arabinose reductase and d-arabinose transporters from Pichia stipitis. Bioscience, biotechnology, and biochemistry, 80(10), 2044–2053. [Link]
-
Watanabe, S., Utsumi, Y., Sawayama, S., & Watanabe, Y. (2016). Identification and characterization of D-arabinose reductase and D-arabinose transporters from Pichia stipitis. Bioscience, Biotechnology, and Biochemistry, 80(10), 2044-2053. [Link]
-
Creative Biogene. Enzyme Kinetic Assay. [Link]
-
Wikipedia. Arabinose isomerase. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
Watanabe, S., Kodaki, T., & Makino, K. (2005). L-Arabinose 1-dehydrogenase: A novel enzyme involving in bacterial L-arabinose metabolism. Nucleic acids symposium series (2004), (49), 335–336. [Link]
-
Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]
-
Zhang, L., Xu, Z., & Liu, Z. (2014). L-Arabinose isomerase and its use for biotechnological production of rare sugars. Applied microbiology and biotechnology, 98(20), 8417–8426. [Link]
-
MDPI. d-Tagatose by l-Arabinose Isomerase. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Non-canonical d-xylose and l-arabinose metabolism via d-arabitol in the oleaginous yeast Rhodosporidium toruloides. eScholarship.org. [Link]
-
Kwan, E. E. Competitive Kinetic Isotope Effects. [Link]
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 130(39), 12958–12959. [Link]
-
Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Fischer, G., & Schmid, F. X. (1989). Kinetic beta-deuterium isotope effects suggest a covalent mechanism for the protein folding enzyme peptidylprolyl cis/trans-isomerase. FEBS letters, 250(2), 267–270. [Link]
-
Li, X. (2015). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship. [Link]
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- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. D-Arabinose Synthesis as A Target Site for Chemotherapy - Alan Elbein [grantome.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Publish Comparison Guide: Reproducibility of D-Arabinose-2-13C Metabolic Flux Measurements
The following guide provides an in-depth technical analysis of D-Arabinose-2-13C as a metabolic tracer, specifically focusing on its application in resolving non-oxidative Pentose Phosphate Pathway (PPP) fluxes and characterizing specific pentose catabolic routes in pathogens (e.g., Mycobacterium tuberculosis).
Executive Summary
D-Arabinose-2-13C is a specialized stable isotope tracer used to probe the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and specific pentose catabolic networks.[1][2] Unlike the "gold standard" glucose tracers ([1,2-13C]Glucose), which enter metabolism via Glucose-6-Phosphate (G6P) and must traverse the oxidative PPP (losing C1) to label the pentose pool, D-Arabinose-2-13C enters directly at the level of pentose phosphates (typically Ribulose-5-Phosphate).[1][3]
This direct entry bypasses the oxidative decarboxylation step, theoretically offering superior resolution for reversible non-oxidative PPP fluxes (transketolase/transaldolase).[3] However, its reproducibility is heavily contingent on uptake kinetics and strain-specific isomerase activity , making it less robust but more specific than glucose tracers for targeted pathway interrogation.[1][3]
Part 1: Mechanism & Rationale[3]
Metabolic Entry & Atom Mapping
To understand the reproducibility of flux measurements, one must first understand the tracer's fate. D-Arabinose is not a universal carbon source like glucose.[1] In capable organisms (e.g., E. coli mutants, Mycobacteria, or engineered yeast), it follows a distinct catabolic route:[1][3]
-
Uptake & Isomerization: D-Arabinose is transported and isomerized to D-Ribulose .[1]
-
Phosphorylation: D-Ribulose is phosphorylated to D-Ribulose-5-Phosphate (Ru5P) .[1]
-
PPP Entry: Ru5P is the central hub of the PPP. The C2 label from D-Arabinose-2-13C is retained at the C2 position of Ru5P.[1]
Why Position 2?
-
Oxidative Bypass: If [2-13C]Glucose were used, the label would be at C2 of G6P.[1] After the oxidative PPP (G6PDH/6PGDH), C1 is lost as CO2, and C2 becomes C1 of Ru5P.[3]
-
The D-Arabinose Advantage: D-Arabinose-2-13C (entering as Ru5P) places the label at C2 of Ru5P (assuming direct conversion).[1] This distinct labeling pattern (C2 vs C1) creates a unique mass isotopomer distribution (MID) in downstream metabolites (Fructose-6-P, GAP) that is highly sensitive to the reversibility of the transketolase reaction.[1]
Visualization: Tracer Fate Comparison
The following diagram illustrates how D-Arabinose-2-13C bypasses the oxidative bottleneck compared to standard glucose tracers.
Caption: Comparative metabolic entry of D-Arabinose-2-13C vs. [1,2-13C]Glucose. Note the bypass of the oxidative decarboxylation step by Arabinose.
Part 2: Comparative Performance Guide
This section objectively compares D-Arabinose-2-13C against the industry-standard alternatives.
Table 1: Tracer Performance Matrix
| Feature | D-Arabinose-2-13C | [1,2-13C2]Glucose (Alternative A) | [U-13C]Glucose (Alternative B)[1][2][3] |
| Primary Application | Non-oxidative PPP reversibility; Pentose catabolism; Mycobacterial cell wall synthesis.[1] | Glycolysis vs. PPP split; Oxidative PPP flux.[3] | Global carbon flow; Biosynthetic contribution.[1][3] |
| Reproducibility | Moderate to Low (Strain dependent).[1] Highly sensitive to uptake inhibition (CCR).[1] | High . Glucose uptake is constitutive and robust in most models. | High . Robust signal, but low resolution for specific pathway splits.[3] |
| Metabolic Noise | Low Background .[1][3] Enters specific pool.[1][3][4] | High . Label recycles through TCA and gluconeogenesis.[3] | Medium . Universal labeling can obscure specific turns.[1][3] |
| Flux Resolution | Excellent for Transketolase reversibility.[1][3] | Excellent for G6PDH flux (Oxidative branch).[1] | Good for biomass precursor origin.[1][3] |
| Cost | High (Specialized synthesis). | Low to Moderate (Commodity tracer). | Moderate. |
Detailed Analysis of Reproducibility Factors
1. Uptake Kinetics & Catabolite Repression (The "Achilles Heel")
The primary threat to reproducibility with D-Arabinose-2-13C is Carbon Catabolite Repression (CCR) .[1] In many bacteria (e.g., E. coli), the presence of even trace amounts of glucose inhibits the expression of arabinose transporters (araE, araFGH).
-
Impact: If the media contains undefined components (yeast extract) or glucose contamination, D-Arabinose uptake becomes erratic, leading to low intracellular enrichment and poor signal-to-noise ratios in MS/NMR data.[1][3]
-
Mitigation: Experiments must use strictly defined minimal media with D-Arabinose as the sole carbon source, or use CCR-negative mutant strains.
2. Label Scrambling & Pathway Specificity
D-Arabinose-2-13C offers superior specificity for the non-oxidative branch.[1][3]
-
Mechanism: When [1,2-13C]Glucose is used, the label recycles.[1][3] F6P produced via the non-oxidative PPP can flow back into G6P and re-enter the oxidative branch, diluting the signal.
-
Arabinose Benefit: By entering as Ru5P, the tracer pushes flux "up" towards F6P/G6P (gluconeogenic direction in the PPP).[1] This unidirectional pressure (in terms of label flow) simplifies the mathematical modeling of reversible fluxes, reducing the confidence intervals for transketolase flux estimates.
Part 3: Experimental Protocol for Reproducible Flux Analysis
To ensure high data integrity (E-E-A-T), this protocol emphasizes isotopic steady-state verification and quenching speed .[1][3]
Phase 1: Culture & Labeling
Objective: Achieve metabolic and isotopic steady state without inducing stress.
-
Pre-Culture: Adapt cells to D-Arabinose (if using as sole source) for 2-3 passages to induce transporter expression.[1][3]
-
Medium Prep: Use M9 Minimal Medium (bacteria) or dialyzed FBS (mammalian) to eliminate background carbon.[1]
-
Inoculation: Inoculate at low OD (0.01) and harvest at mid-log phase (OD 0.5–0.8).
-
Validation: Ensure growth rate (
) is identical to unlabeled controls to rule out isotope effects.
-
Phase 2: Rapid Quenching & Extraction
Objective: Stop metabolism faster than the turnover rate of sugar phosphates (<1 sec).
-
Quenching: Rapidly inject culture into -40°C 60% Methanol (1:4 ratio sample:methanol).
-
Extraction: Three cycles of freeze-thaw (liquid N2 / 4°C) or bead beating.
-
Derivatization (for GC-MS): Use methoximation (MOX) followed by silylation (TBDMS).[1]
Phase 3: Data Acquisition & Flux Modeling
-
Measurement: Analyze via GC-MS (SIM mode) or LC-MS/MS.[1][3] Focus on fragments containing C1-C3 of pentoses and C1-C3 of hexoses.[1]
-
Modeling: Use 13C-MFA software (e.g., INCA, OpenFLUX).[1][3]
-
Constraint: Explicitly model the D-Arabinose uptake reaction as D-Ara -> Ru5P (or specific pathway intermediate).[1]
-
Correction: Correct for natural abundance of isotopes in the derivatization reagent.
-
Workflow Visualization
The following diagram outlines the critical control points for ensuring reproducibility.
Caption: Step-by-step workflow for D-Arabinose-2-13C flux analysis, highlighting critical quenching steps.
References
-
Boulter, J., et al. (1974).[3] Metabolism of D-arabinose by Escherichia coli B/r.[1][5][6] Journal of Bacteriology.[5] Link
-
Antoniewicz, M. R. (2019).[3] High-resolution 13C metabolic flux analysis.[1][3] Nature Protocols.[1][3] Link[1]
-
Fonseca, C., et al. (2007).[3] Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate L-Arabinose Metabolism in Yeasts.[1][7] Applied and Environmental Microbiology.[1] Link
-
Cambridge Isotope Laboratories. (2025).[1][3][8] Product Specification: D-Arabinose (2-13C).[1][2][3][9][10]Link[1][11]
-
Long, C. P., & Antoniewicz, M. R. (2019).[3] Metabolic flux analysis of Escherichia coli knockout strains: insights into robustness of central carbon metabolism. Metabolic Engineering.[1][3][12][13] Link
Sources
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. Carbohydrates | Eurisotop [eurisotop.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. chromservis.eu [chromservis.eu]
- 5. Metabolism of D-arabinose by Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. buchem.com [buchem.com]
- 10. buchem.com [buchem.com]
- 11. eurisotop.com [eurisotop.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Personal protective equipment for handling D-Arabinose-2-13C
Part 1: The Dual-Risk Assessment
Executive Summary:
Handling D-Arabinose-2-13C requires a shift in mindset from standard "hazard defense" to "asset preservation." Unlike radioactive isotopes (
A single contamination event—whether from skin oils, unlabeled sugars, or nucleases—can invalidate weeks of NMR or Mass Spectrometry data. Therefore, this PPE guide focuses on protecting the sample from the scientist as much as protecting the scientist from the sample.
| Risk Category | Hazard Level | Primary Concern | Mitigation Strategy |
| Personal Safety | Low | Dust inhalation; Eye irritation | Standard OSHA-compliant PPE |
| Sample Integrity | Critical | Isotopic dilution; Biological degradation | Sterile, anti-static, nuclease-free barriers |
| Financial Loss | High | Static dispersal; Hygroscopic clumping | Static dissipative equipment; Humidity control |
Part 2: PPE Selection Matrix
Select the protocol level based on your downstream application.
| PPE Component | Level 1: General Prep (Stock Solutions / Storage) | Level 2: Trace Analysis (MS / NMR / Metabolic Flux) | Scientist's Rationale |
| Gloves | Nitrile (4 mil), Powder-Free | Nitrile (Extended Cuff), Double-Gloved | Latex proteins can contaminate MS data. Powder interferes with gravimetric analysis. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Goggles (Indirect Vent) | Goggles prevent "micro-gusts" of air from eye movement disturbing mg-quantities of powder. |
| Respiratory | Surgical Mask (Optional) | N95 or P100 Respirator | Prevents breath moisture from clumping the hygroscopic sugar and protects the sample from salivary amylase. |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Low Lint) | Cotton fibers are a source of background carbon noise in high-sensitivity elemental analysis. |
| Footwear | Closed-toe, Leather/Synthetic | Dedicated Lab Shoes or Shoe Covers | Prevents tracking in external organic particulates. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Environmental Control
Objective: Eliminate static and biological contaminants.
-
Decontaminate Surfaces: Wipe the balance and workspace with 10% bleach (to destroy nucleases) followed by 70% Ethanol (to remove residue).
-
Why: D-Arabinose is a substrate for bacteria; sterility prevents consumption of your isotope before the experiment begins.
-
-
Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance.
-
Why:
-sugars are often fine, dry powders. Static charge can cause the powder to "jump" off the spatula, resulting in the loss of hundreds of dollars of material in seconds.
-
-
Donning PPE: Put on Tyvek coat first, then mask, then goggles. Don gloves last, pulling the cuff over the lab coat sleeve.
Phase B: Weighing & Solubilization
Objective: Precision transfer without isotopic dilution.
-
The "Clean-Hand/Dirty-Hand" Rule: Designate your non-dominant hand as "dirty" (touches door handles, notebooks) and your dominant hand as "clean" (touches only the spatula and weighing boat).
-
Weighing:
-
Use a glass or anti-static weighing boat . Avoid plastic boats if humidity is <30%.
-
Do not return excess powder to the stock vial. This introduces cross-contamination. Discard or use as a "dummy" sample.
-
-
Solubilization:
-
Dissolve immediately in the desired solvent (e.g.,
for NMR). -
Why: D-Arabinose is hygroscopic. Leaving the powder exposed absorbs atmospheric water (
), which will interfere with deuterium locking in NMR experiments.
-
Part 4: Workflow Visualization
The following diagram illustrates the "Chain of Purity" workflow required for high-sensitivity isotopic handling.
Caption: Operational workflow emphasizing the critical time-window between weighing and solubilization to prevent hygroscopic degradation and static loss.
Part 5: Disposal & Emergency Procedures
Disposal Protocol
Although D-Arabinose is a sugar and technically biodegradable, laboratory protocols for labeled compounds differ from household waste.
-
Primary Route: Dispose of as Non-Hazardous Chemical Waste .
-
Labeling: Clearly label the container "D-Arabinose-2-13C Solution."
-
Why: Pouring white powders or unknown solutions down the drain triggers facilities alarms and violates "Zero Discharge" policies in many research centers.
-
-
Bio-Hazard Exception: If the sugar was used in cell culture (metabolic flux analysis), the waste must be treated as Bio-Hazardous (autoclaved or incinerated) to destroy biological agents, regardless of the sugar content.
Emergency Spills
-
Dry Spill: Do not wet the powder (it will become sticky and impossible to recover). Use a HEPA vacuum or sweep gently with a dry brush into a waste container.
-
Skin Contact: Wash with soap and water.[3][4][5][6] No special neutralization is required.
-
Inhalation: Move to fresh air. The primary risk is mechanical irritation of the throat (dust), not systemic toxicity.
Part 6: References
-
Occupational Safety and Health Administration (OSHA). (2009). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
-
Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds (and Stable Isotopes). Retrieved from [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling Protocols. Retrieved from [Link]
Sources
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
